molecular formula C20H20N6O9S B1674534 Moxalactam CAS No. 64952-97-2

Moxalactam

Cat. No.: B1674534
CAS No.: 64952-97-2
M. Wt: 520.5 g/mol
InChI Key: JWCSIUVGFCSJCK-CAVRMKNVSA-N
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Description

Latamoxef is a semi-synthetic, broad-spectrum oxacephem antibiotic structurally related to the cephalosporins and is characterized by the substitution of an oxaazabicyclo moiety for the thiaazabicyclo moiety found in that class . As a beta-lactam antibiotic, its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. It functions by acylating penicillin-binding proteins (PBPs), which are transpeptidase enzymes critical for the cross-linking and final assembly of the peptidoglycan layer. This inhibition prevents the formation of a stable cell wall, leading to bacterial cell lysis and death .Originally developed for clinical use, Latamoxef has gained renewed interest in research settings due to its activity against a range of Gram-negative aerobic bacteria, particularly Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae . It also demonstrates moderate activity against Pseudomonas aeruginosa and is resistant to hydrolysis by many beta-lactamases . Its main research applications include the study of antibiotic resistance mechanisms, the investigation of cell wall synthesis in bacteria, and as a tool compound for exploring the pharmacology and pharmacokinetics of beta-lactam antibiotics. Key areas of investigation include its variable pharmacokinetic parameters in different populations and its associated adverse reactions, such as coagulation disorders and bleeding risks, which are important subjects of pharmacological research .This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSIUVGFCSJCK-CAVRMKNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023338
Record name Moxalactam
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Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Latamoxef
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Solubility

7.51e-01 g/L
Record name Latamoxef
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CAS No.

64952-97-2, 79120-38-0
Record name Moxalactam
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Record name 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid
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Foundational & Exploratory

Moxalactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxalactam (also known as Latamoxef) is a pioneering synthetic oxacephem antibiotic that emerged as a significant advancement in the battle against bacterial infections. Developed by Shionogi & Co., Ltd. and launched in 1982, its unique 1-oxa-β-lactam core structure conferred a broad spectrum of activity, particularly against Gram-negative bacteria, and notable stability against β-lactamase enzymes. This in-depth guide provides a comprehensive timeline of its discovery and development, a detailed (where publicly available) overview of its chemical synthesis, and a thorough examination of its mechanism of action. Quantitative data on its efficacy, pharmacokinetics, and safety profile are presented in structured tables for clear comparison. Furthermore, this document includes detailed diagrams to illustrate key experimental workflows and its molecular mechanism of action.

Discovery and Development Timeline

The development of this compound was a multi-year endeavor by researchers at Shionogi & Co., Ltd. in Japan, marking a significant milestone in the evolution of β-lactam antibiotics. The timeline below outlines the key phases of its journey from conceptualization to clinical use.

Early 1970s: Conceptualization and Lead Optimization The quest for new β-lactam antibiotics with improved stability to bacterial β-lactamases and a broader spectrum of activity led researchers to explore novel core structures. The central hypothesis was that replacing the sulfur atom in the cephalosporin nucleus with an oxygen atom could modulate the reactivity of the β-lactam ring and enhance antibacterial potency. This led to the synthesis and evaluation of a series of 1-oxacephem derivatives.

1981: Seminal Publication A comprehensive account of the discovery and development of this compound, designated as 6059-S, was published by Otsuka, Nagata, and their colleagues in Medicinal Research Reviews.[1] This paper detailed the chemical and biological studies that established the superiority of the 1-oxacephem nucleus, particularly when combined with a 7α-methoxy group and specific side chains, in conferring high antibacterial activity and β-lactamase stability.

1982: Market Launch Following successful preclinical and clinical trials, this compound was launched in 1982. Its introduction provided clinicians with a new therapeutic option for serious infections, particularly those caused by resistant Gram-negative pathogens.

Post-Launch: Clinical Evaluation and Safety Monitoring Extensive post-marketing surveillance and clinical studies were conducted to further characterize the efficacy and safety of this compound in a broader patient population. These studies confirmed its effectiveness in treating a variety of infections but also identified potential adverse effects, such as coagulopathy, which were associated with the N-methylthiotetrazole (NMTT) side chain.

Chemical Synthesis

The total synthesis of this compound is a complex, multi-step process. While detailed, proprietary industrial synthesis protocols are not fully public, the scientific literature outlines the key chemical transformations. The synthesis generally starts from readily available penicillin or cephalosporin precursors.

Experimental Protocols

General Workflow for 1-Oxacephem Core Synthesis:

G cluster_0 Starting Material to Key Intermediate cluster_1 Side Chain Introduction and Final Product A Penicillin G or 7-Aminocephalosporanic Acid (7-ACA) B Protection of functional groups A->B Standard protecting group chemistry C Ring opening and modification B->C e.g., Chlorinolysis D Introduction of oxygen atom C->D Displacement with an oxygen nucleophile E Ring closure to form 1-oxacephem nucleus D->E Intramolecular cyclization F Modification of C-7 and C-3 positions E->F G Introduction of 7α-methoxy group F->G Methoxylation reaction H Acylation with p-hydroxyphenylmalonyl side chain G->H Coupling reaction I Introduction of N-methylthiotetrazole (NMTT) side chain H->I Nucleophilic substitution J Deprotection I->J e.g., Hydrogenolysis or acidic cleavage K This compound J->K

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The binding of this compound to PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. This compound exhibits a high affinity for several key PBPs in Gram-negative bacteria, particularly Escherichia coli.

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 This compound Inhibition UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Transglycosylation Peptidoglycan_chain Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Crosslinked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan_chain->Crosslinked_peptidoglycan Transpeptidation (catalyzed by PBPs) Inhibited_PBPs Inhibited PBPs (Acylated Complex) Cell_lysis Cell Lysis This compound This compound PBPs Penicillin-Binding Proteins (PBP-1a, 1b, 3, 4, 5/6, 7/8) This compound->PBPs Covalent Binding (High affinity for PBP-3, 7/8) Inhibited_PBPs->Cell_lysis Inhibition of Transpeptidation

Caption: Mechanism of action of this compound.

Studies have shown that this compound has a particularly high affinity for PBP-3 and PBP-7/8 in E. coli.[1][2] Inhibition of PBP-3 is associated with the formation of filamentous bacterial forms, while inhibition of other PBPs contributes to the overall bactericidal effect.

Quantitative Data

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations required to inhibit 90% of isolates (MIC90) for selected pathogens.

Bacterial SpeciesMIC90 (µg/mL)Reference(s)
Escherichia coli0.125 - 2[3][4]
Klebsiella pneumoniae0.125 - 32[3][4]
Proteus mirabilis0.125[3]
Pseudomonas aeruginosa8 - 64[3]
Staphylococcus aureus8[3]
Streptococcus pneumoniae8 - 128[3]
Bacteroides fragilis≤ 1 - 4[4]
Pharmacokinetic Properties in Humans

The pharmacokinetic profile of this compound is characterized by a relatively long half-life and good tissue penetration.

ParameterValueReference(s)
Elimination Half-life (t½)1.7 - 5.7 hours[5]
Volume of Distribution (Vd)0.44 L/kg[4]
Protein Binding35%[6]
Renal Clearance87.5 ± 9.4 mL/min per 1.73 m²[7]
Urinary Excretion (24h)82.0 - 97.7% of administered dose[7]
Clinical Efficacy and Safety

A large-scale clinical study in the United States involving 3,558 patients provided significant data on the efficacy and safety of this compound.[5][8]

Infection TypeSatisfactory Bacteriological Response Rate
Urinary Tract Infections80%
Intraabdominal Infections91%
Obstetric and Gynecologic91%
Lower Respiratory Tract92%
Skin and Skin-Structure92%
Bone and Joint90%
Bacteremia94%
Overall Efficacy Rate 89%
Adverse ReactionIncidence
Hypersensitivity2.9%
Gastrointestinal Effects2.1%
Hypoprothrombinemia25 cases
- with clinical bleeding3 cases
Alcohol Intolerance4 cases

Conclusion

This compound represented a significant therapeutic advance in the field of β-lactam antibiotics. Its novel 1-oxacephem structure provided enhanced stability against β-lactamases and a potent, broad spectrum of antibacterial activity. While its use has been superseded by newer agents with improved safety profiles, the story of this compound's discovery and development remains a landmark in medicinal chemistry and a testament to the power of rational drug design. The data and workflows presented in this guide offer valuable insights for researchers and professionals involved in the ongoing quest for new and effective antimicrobial agents.

References

Moxalactam's Mechanism of Action on Penicillin-Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Moxalactam (Latamoxef) is a synthetic 1-oxa-β-lactam antibiotic, structurally distinct from traditional penicillins and cephalosporins, which exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal effect stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival. The primary targets of this compound, like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs).[2][3] These enzymes are crucial for the final steps of peptidoglycan biosynthesis, the major component of the bacterial cell wall.[4] This guide provides a detailed technical overview of the molecular interactions between this compound and PBPs, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: PBP Acylation

The fundamental mechanism of action for this compound involves the inhibition of PBP enzymatic activity.[5] PBPs catalyze the final transpeptidation step in peptidoglycan synthesis, which involves cross-linking adjacent peptide side chains to create a rigid, mesh-like cell wall.[6][7]

The process of inhibition unfolds as follows:

  • Structural Mimicry : this compound's β-lactam ring is a structural analog of the D-alanyl-D-alanine terminal residues of the peptidoglycan precursor strands.[8]

  • Active Site Binding : This structural similarity allows this compound to enter the active site of a PBP.

  • Covalent Acylation : The strained β-lactam ring is susceptible to nucleophilic attack by a serine residue within the PBP's active site. This opens the ring and forms a stable, long-lived covalent acyl-enzyme complex.[2][9]

  • Enzyme Inactivation : This acylation effectively inactivates the PBP, preventing it from performing its transpeptidase function.[10]

  • Inhibition of Peptidoglycan Synthesis : The halt in peptidoglycan cross-linking weakens the cell wall, rendering it unable to withstand the internal osmotic pressure of the bacterial cell.[11][12]

  • Cell Lysis : The compromised cell wall eventually leads to cell lysis and bacterial death, classifying this compound as a bactericidal agent.[5][8]

cluster_periplasm Periplasmic Space cluster_synthesis Peptidoglycan Synthesis cluster_outcome Cellular Outcome This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site Transpeptidation Transpeptidation (Cross-linking) AcylEnzyme Stable Acyl-Enzyme Complex (Inactive) PBP->AcylEnzyme Acylation AcylEnzyme->Transpeptidation Inhibits Peptidoglycan Stable Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan WeakWall Weakened Cell Wall Lysis Cell Lysis & Death WeakWall->Lysis Osmotic Pressure

Figure 1: Signaling pathway of this compound-mediated PBP inhibition.

Quantitative Analysis of this compound-PBP Interactions

The efficacy of this compound is directly related to its binding affinity for specific PBPs, which can vary between different bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP.

Binding Affinity in Escherichia coli

Studies on E. coli K-12 have shown that this compound has a differential affinity for various PBPs.[13][14] It demonstrates a particularly high affinity for PBP-3, which is essential for septum formation during cell division.[13][15] Its strong binding to this PBP is a key factor in its potent antibacterial activity against E. coli.

PBP TargetRelative Binding Affinity in E. coli K-12Reference
PBP-1A, -1Bs Higher than benzylpenicillin[13]
PBP-2 Lower than benzylpenicillin[13]
PBP-3 Highest affinity[13]
PBP-4 Higher than benzylpenicillin[13]
PBP-5/6 Higher than benzylpenicillin[13]
PBP-7/8 Highest affinity[13]
Binding Affinity in Pseudomonas aeruginosa

In P. aeruginosa, this compound also binds to multiple PBPs, but with a different affinity profile compared to E. coli. Notably, it binds effectively to PBP4.[16]

PBP Target50% Inhibitory Concentration (IC50)Reference
PBP-4 ~0.4 mg/L[16]
Interaction Energies with E. coli PBP 5

Beyond simple binding affinity, the energetic interactions can be measured. Reversible thermal denaturation experiments have been used to determine the noncovalent interaction energies between β-lactams and E. coli PBP 5.[2][9] While this compound stabilizes the enzyme upon binding, its noncovalent interaction energy does not directly correlate with its acylation rate constant (k₂/K'), which is a measure of inhibitory potency.[2][3]

ParameterValue for this compound with E. coli PBP 5Reference
Change in Melting Temp. (ΔTm) +2.8 °C[2]
Noncovalent Interaction Energy (ΔΔGu) +1.7 kcal/mole[2]
Second-order Acylation Rate (k₂/K') 2,700 M⁻¹s⁻¹[2]

Experimental Protocols

The characterization of this compound's interaction with PBPs relies on several key experimental techniques.

Competitive PBP Binding Assay

This is the most common method to determine the binding affinity (IC50) of a β-lactam for specific PBPs.[17][18] The assay measures the ability of an unlabeled antibiotic (this compound) to compete with a labeled β-lactam (e.g., radiolabeled penicillin or a fluorescent derivative like Bocillin-FL) for binding to PBPs in bacterial membrane preparations.[10][13][16]

Methodology:

  • Membrane Preparation: Bacterial cells are cultured to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated by ultracentrifugation.[16]

  • Competitive Incubation: Aliquots of the membrane preparation are incubated with varying concentrations of unlabeled this compound for a set period (e.g., 30 minutes at room temperature) to allow binding to the PBPs.[17][18]

  • Labeling of Unbound PBPs: A fixed concentration of a labeled β-lactam probe (e.g., [¹⁴C]benzylpenicillin or Bocillin-FL) is added to the mixture.[10][13] This probe binds to any PBPs that have not been bound by this compound.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Detection and Quantification: The gel is analyzed to visualize the labeled PBPs. If a radiolabel was used, this is done by fluorography.[13] If a fluorescent probe was used, the gel is scanned with a fluorimager.[16] The intensity of the band corresponding to each PBP is quantified.

  • IC50 Determination: The concentration of this compound that causes a 50% reduction in the signal from the labeled probe for a specific PBP is determined as the IC50 value.[10][16]

A Bacterial Culture (e.g., E. coli) B Harvest & Lyse Cells A->B C Isolate Membrane Fraction (contains PBPs) B->C D Incubate with varying [this compound] C->D E Add Labeled Probe (e.g., Bocillin-FL) D->E F Separate Proteins (SDS-PAGE) E->F G Visualize & Quantify Labeled PBPs F->G H Calculate IC50 Values G->H

Figure 2: Experimental workflow for a competitive PBP binding assay.

Reversible Thermal Denaturation

This biophysical method is employed to quantify the noncovalent interaction energies between a β-lactam and a PBP after the covalent bond has formed.[2][9]

Methodology:

  • PBP Purification: The target PBP (e.g., E. coli PBP 5) is overexpressed and purified.

  • Acyl-Enzyme Complex Formation: The purified PBP is incubated with a saturating concentration of this compound to form the covalent complex.[2]

  • Thermal Denaturation: The thermal stability of both the native PBP and the this compound-PBP complex is measured, typically using circular dichroism to monitor changes in protein secondary structure as the temperature is increased.[9]

  • Tm and ΔH Determination: The melting temperature (Tm) and the van't Hoff enthalpy of unfolding (ΔH) are determined for both the free enzyme and the complex.[2]

  • Interaction Energy Calculation: The increase in the melting temperature (ΔTm) upon ligand binding is used to calculate the free energy of interaction (ΔΔGu), which reflects the stabilization of the PBP by the noncovalent interactions with the bound this compound molecule.[2]

Nitrocefin Hydrolysis Assay

This is a chromogenic assay used to measure the β-lactamase or hydrolytic activity of PBPs and how this activity is affected by other β-lactams.[19]

Methodology:

  • Enzyme-Inhibitor Incubation: A purified PBP is pre-incubated with the inhibitor of interest (this compound) for a specific time.[19]

  • Substrate Addition: The chromogenic β-lactam substrate, nitrocefin, is added to the reaction mixture.

  • Spectrophotometric Monitoring: Hydrolysis of the nitrocefin amide bond by an active PBP results in a color change, which is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 496 nm).[19]

  • Activity Determination: The rate of nitrocefin hydrolysis is a measure of the PBP's remaining enzymatic activity. A reduced rate in the presence of this compound indicates inhibition.

Downstream Effects and Bactericidal Action

The inhibition of specific PBPs by this compound leads to distinct and lethal consequences for the bacterial cell.

  • Inhibition of Cell Division: this compound's high affinity for PBP-3 in Gram-negative bacteria like E. coli is particularly significant.[13] PBP-3 is a critical component of the bacterial divisome, the machinery responsible for cell septation.[15] Inhibition of PBP-3 disrupts septum formation, leading to the inability of the cell to divide, resulting in the formation of long, filamentous cells.[8]

  • Loss of Cell Wall Integrity: The inactivation of multiple PBPs responsible for transpeptidation and cell wall maintenance leads to the synthesis of structurally flawed peptidoglycan.[4][12] This compromised cell wall can no longer protect the cell from osmotic stress.

  • Bacteriolysis: In a hypotonic environment, water enters the bacterial cell, and the weakened wall is unable to prevent swelling, ultimately leading to cell rupture and death.[5][7]

A This compound Binds to PBPs B PBP Inactivation (Acylation) A->B C Inhibition of Peptidoglycan Cross-linking B->C D Defective Cell Wall Synthesis C->D E Loss of Structural Integrity D->E F Bactericidal Effect (Cell Lysis) E->F Osmotic Imbalance

Figure 3: Logical relationship from PBP binding to bactericidal effect.

This compound exerts its bactericidal effects through the targeted inhibition of penicillin-binding proteins. Its mechanism involves forming a stable acyl-enzyme complex with the PBP active site, which blocks the crucial transpeptidation step of peptidoglycan synthesis. The resulting defective cell wall cannot maintain cellular integrity, leading to lysis and bacterial death. The specific affinity of this compound for essential PBPs, such as PBP-3 in E. coli, underscores its potency and defines its spectrum of activity. A thorough understanding of these molecular interactions, quantified through techniques like competitive binding assays and thermal denaturation, is critical for optimizing antibiotic therapies and combating the rise of bacterial resistance.

References

Moxalactam's Efficacy Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the antibacterial spectrum, mechanism of action, and susceptibility testing of Moxalactam against clinically significant anaerobic bacteria.

Introduction

This compound (Latamoxef) is a synthetically derived 1-oxa-β-lactam antibiotic with a broad spectrum of activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its unique structural features, particularly the 7-α-methoxy group in its β-lactam ring, confer a high degree of resistance to hydrolysis by β-lactamase enzymes commonly produced by resistant bacteria.[3] This attribute makes this compound a subject of considerable interest, especially concerning its efficacy against anaerobic organisms, which are prevalent in various clinically significant infections. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against anaerobic bacteria, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4][5] Like other β-lactam antibiotics, this compound targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[4][5] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By disrupting the formation of the peptidoglycan layer, this compound weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[4] Its resistance to β-lactamase enzymes enhances its effectiveness against a broader range of bacteria, including those that have acquired resistance to other β-lactam antibiotics.[4]

Antibacterial Spectrum and Quantitative Data

This compound has demonstrated significant in vitro activity against a variety of anaerobic bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative measure of this compound's potency.

Anaerobic SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis group203≤0.25 - >256-128[6]
Bacteroides fragilis8--0.5[7][8]
Bacteroides thetaiotaomicron---8[8]
Bacteroides melaninogenicus----[3][9]
Fusobacterium species----[3][9]
Clostridium perfringens---0.063[8]
Anaerobic Gram-positive cocci----[3][9]

Table 1: MIC of this compound against various anaerobic bacteria.

Antimicrobial AgentMIC₉₀ (µg/mL) against Bacteroides fragilis group
This compound (Latamoxef)32
Cefoxitin16
Clindamycin32
Metronidazole2
Imipenem2

Table 2: Comparative in vitro activity of this compound and other antimicrobial agents against the Bacteroides fragilis group. [10]

Experimental Protocols

The determination of the in vitro susceptibility of anaerobic bacteria to this compound has been predominantly performed using the agar dilution method, as recommended by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Susceptibility Testing Protocol

This method involves the incorporation of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells.

1. Media Preparation:

  • Wilkins-Chalgren agar is the recommended medium.[3]

  • The agar is prepared according to the manufacturer's instructions and sterilized.

  • After cooling to 48-50°C, a stock solution of this compound is serially diluted and added to the molten agar to achieve the desired final concentrations.

  • The agar is then poured into petri dishes and allowed to solidify.

2. Inoculum Preparation:

  • Anaerobic bacteria are grown in a suitable broth medium (e.g., Schaedler broth) for 24-48 hours.[3]

  • The turbidity of the broth culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • The inoculum is then diluted 1:10 to yield a final concentration of 1 x 10⁷ CFU/mL.

3. Inoculation:

  • A replicating apparatus is used to apply a standardized volume of the prepared inoculum to the surface of the agar plates containing the various concentrations of this compound.[3]

  • A growth control plate (without antibiotic) is also inoculated.

4. Incubation:

  • The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic jar with a GasPak™ system) at 35-37°C for 48 hours.[3]

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar plate. A faint haze or a single colony is disregarded.[3]

Visualizations

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum of this compound.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Media Prepare Wilkins-Chalgren Agar with this compound Dilutions Inoculation Inoculate Agar Plates with Replicating Apparatus Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Incubation Incubate Plates Anaerobically for 48h at 35-37°C Inoculation->Incubation Reading Read Plates and Determine MIC Incubation->Reading Interpretation Interpret Results (Lowest Concentration with No Growth) Reading->Interpretation

Caption: Agar Dilution Susceptibility Testing Workflow.

Conclusion

This compound exhibits a broad spectrum of activity against a variety of clinically relevant anaerobic bacteria, including members of the Bacteroides fragilis group, Fusobacterium species, and Clostridium perfringens.[3][9] Its stability in the presence of β-lactamases makes it a valuable agent in the treatment of anaerobic and mixed aerobic/anaerobic infections. The standardized agar dilution method provides a reliable means of determining the in vitro susceptibility of these organisms to this compound, guiding appropriate clinical use. Further research and ongoing surveillance are essential to monitor for the development of resistance and to ensure the continued efficacy of this important antibiotic.

References

Moxalactam: A Technical Deep Dive into its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic 1-oxa-β-lactam antibiotic, has historically held a significant place in the armamentarium against serious bacterial infections. Its broad spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria, coupled with its resistance to many β-lactamases, has made it a subject of considerable scientific interest.[1][2] This technical guide provides an in-depth exploration of the biological activity of this compound, its molecular targets, and the experimental methodologies used to elucidate its function.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of transpeptidases essential for the final steps of peptidoglycan synthesis.[3][4] By acylating the active site of these enzymes, this compound blocks the cross-linking of peptidoglycan chains, leading to a compromised cell wall, loss of structural integrity, and ultimately, cell lysis.[5]

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cluster_periplasm Periplasmic Space This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Inhibition Peptidoglycan_synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_synthesis Catalyzes Cell_wall_integrity Cell Wall Weakening Peptidoglycan_synthesis->Cell_wall_integrity Cell_lysis Cell Lysis Cell_wall_integrity->Cell_lysis

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum and Potency

This compound demonstrates potent activity against a wide range of bacterial pathogens, with particularly notable efficacy against members of the Enterobacteriaceae family.[1][6] Its activity extends to many anaerobic organisms, including Bacteroides fragilis.[3] The following tables summarize the in vitro susceptibility of various clinically relevant bacteria to this compound, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.12 - 0.50.25 - 2.0
Klebsiella pneumoniae0.25 - 1.01.0 - 8.0
Enterobacter cloacae0.5 - 2.04.0 - 16.0
Serratia marcescens1.0 - 4.08.0 - 32.0
Proteus mirabilis≤0.06 - 0.250.12 - 0.5
Proteus vulgaris0.12 - 0.50.5 - 2.0
Morganella morganii0.12 - 0.50.25 - 1.0
Providencia stuartii0.25 - 1.02.0 - 8.0
Pseudomonas aeruginosa8.0 - 32.064.0 - >128.0
Haemophilus influenzae≤0.03 - 0.120.06 - 0.25
Neisseria gonorrhoeae0.015 - 0.060.03 - 0.12
Bacteroides fragilis2.0 - 8.08.0 - 32.0

Data compiled from multiple sources. MIC values can vary depending on the testing methodology and strain characteristics.

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)2.0 - 8.08.0 - 32.0
Streptococcus pneumoniae0.5 - 2.02.0 - 8.0
Streptococcus pyogenes (Group A)≤0.06 - 0.250.12 - 0.5
Enterococcus faecalis>128.0>128.0

This compound generally exhibits lower potency against Gram-positive cocci compared to third-generation cephalosporins.[6]

Molecular Targets: Penicillin-Binding Proteins (PBPs)

The differential susceptibility of bacteria to this compound can be attributed to its varying affinity for different PBPs. In Escherichia coli, this compound demonstrates a particularly high affinity for PBP-3, an enzyme crucial for septum formation during cell division.[7] Inhibition of PBP-3 leads to the formation of filamentous, non-dividing cells.[8] It also binds to PBP-1a and PBP-1b, which are involved in cell elongation.[7] Conversely, this compound has a lower affinity for PBP-2, which is involved in maintaining the rod shape of the bacterium.[7]

Table 3: Relative Affinity of this compound for E. coli Penicillin-Binding Proteins

Penicillin-Binding Protein (PBP)Relative AffinityPrimary Function
PBP-1aHighPeptidoglycan polymerase and transpeptidase (cell elongation)
PBP-1bHighPeptidoglycan polymerase and transpeptidase (cell elongation)
PBP-2LowPeptidoglycan transpeptidase (cell shape)
PBP-3Very HighPeptidoglycan transpeptidase (septum formation)
PBP-4ModerateD-alanyl-D-alanine carboxypeptidase/endopeptidase
PBP-5/6ModerateD-alanyl-D-alanine carboxypeptidase

Affinity is described qualitatively based on competitive binding assays.[7]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, often in combination.[5] These include:

  • Production of β-lactamases: Certain β-lactamase enzymes can hydrolyze the β-lactam ring of this compound, rendering it inactive. However, this compound is stable against many common β-lactamases.[1]

  • Alteration of PBP targets: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, thereby decreasing its inhibitory effect.[5]

  • Reduced permeability: Changes in the outer membrane porin proteins of Gram-negative bacteria can restrict the entry of this compound into the periplasmic space, where the PBPs are located.[6]

  • Efflux pumps: Active transport systems can pump this compound out of the bacterial cell, preventing it from reaching its PBP targets.[9]

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cluster_resistance Mechanisms of this compound Resistance Moxalactam_out This compound (Extracellular) Porin Porin Moxalactam_out->Porin Entry Moxalactam_in This compound (Periplasm) Porin->Moxalactam_in Efflux_pump Efflux_pump Efflux_pump->Moxalactam_out Moxalactam_in->Efflux_pump Export Beta_lactamase β-lactamase Moxalactam_in->Beta_lactamase Hydrolysis Altered_PBP Altered PBP Moxalactam_in->Altered_PBP Reduced Binding Inactive_this compound Inactive This compound Beta_lactamase->Inactive_this compound

Figure 2. Overview of resistance mechanisms to this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration (e.g., 1280 µg/mL).

2. Preparation of Agar Plates:

  • Prepare molten Mueller-Hinton agar and allow it to cool to 45-50°C in a water bath.
  • Prepare a series of twofold dilutions of the this compound stock solution in sterile diluent.
  • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL).
  • Pour the agar into sterile petri dishes and allow them to solidify. A growth control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

  • From a pure, overnight culture of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation and Incubation:

  • Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, starting with the lowest to the highest this compound concentration, and finally the growth control plate.
  • Allow the inoculum spots to dry completely before inverting the plates.
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

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Start Start Prepare_Moxalactam_Stock Prepare this compound Stock Solution Start->Prepare_Moxalactam_Stock Prepare_Agar_Plates Prepare Agar Plates with Serial Dilutions of this compound Prepare_Moxalactam_Stock->Prepare_Agar_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Agar_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates (16-20h at 35°C) Inoculate_Plates->Incubate_Plates Read_MIC Read MIC (Lowest concentration with no growth) Incubate_Plates->Read_MIC End End Read_MIC->End

Figure 3. Workflow for Agar Dilution Susceptibility Testing.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the relative affinity of this compound for different PBPs.

1. Membrane Preparation:

  • Grow the test bacterium (e.g., E. coli) to mid-logarithmic phase and harvest the cells by centrifugation.
  • Lyse the cells by sonication or French press in a suitable buffer.
  • Isolate the cell membranes by ultracentrifugation. Resuspend the membrane pellet in buffer.

2. Competitive Binding:

  • Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.
  • Add a saturating concentration of a radiolabeled β-lactam (e.g., [³H]benzylpenicillin) to each aliquot and incubate for a further defined period (e.g., 10 minutes at 30°C). The radiolabeled penicillin will bind to the PBPs that are not occupied by this compound.

3. SDS-PAGE and Fluorography:

  • Stop the binding reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).
  • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -70°C.

4. Analysis:

  • Develop the X-ray film to visualize the radiolabeled PBP bands.
  • The intensity of each PBP band will be inversely proportional to the amount of this compound bound to that PBP.
  • Determine the concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin (IC₅₀) for each PBP by densitometry. A lower IC₅₀ value indicates a higher affinity of this compound for that PBP.

Time-Kill Assay

This assay evaluates the bactericidal activity of this compound over time.

1. Inoculum Preparation:

  • Prepare a standardized suspension of the test organism in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Exposure to this compound:

  • Add this compound to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control tube with no antibiotic is also included.
  • Incubate all tubes at 35 ± 2°C with shaking.

3. Viable Cell Counting:

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove aliquots from each tube.
  • Perform serial dilutions of the aliquots in sterile saline or broth.
  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

4. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
  • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

Conclusion

This compound remains a significant compound for studying β-lactam antibiotics' structure-activity relationships and mechanisms of resistance. Its potent and broad-spectrum activity, primarily driven by the efficient inhibition of essential penicillin-binding proteins, underscores the critical role of the bacterial cell wall as an antibiotic target. A thorough understanding of its biological activity, molecular interactions, and the experimental methodologies used for its characterization is essential for the continued development of novel antibacterial agents to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Initial In Vitro Studies of Moxalactam Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial in vitro studies of Moxalactam, a synthetic oxa-β-lactam antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the antimicrobial efficacy of this compound against a range of clinically relevant bacteria, outlines the experimental protocols used in these foundational studies, and illustrates key concepts through detailed diagrams.

Introduction to this compound

This compound (also known as Latamoxef) is a broad-spectrum antibiotic characterized by its 1-oxa-β-lactam nucleus, which confers a high degree of stability against many β-lactamases.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3][4] Initial in vitro evaluations demonstrated its potent activity against a wide array of Gram-negative bacteria, including many species resistant to other cephalosporins, and moderate activity against Gram-positive cocci.[1][5]

Quantitative Efficacy of this compound: Minimum Inhibitory Concentrations (MICs)

The in vitro efficacy of an antibiotic is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against various bacterial species as reported in early studies. These values are crucial for assessing the antibiotic's spectrum of activity and potency.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
Bacterial SpeciesNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli (ESBL-producing)8750.52Not Reported
Klebsiella pneumoniae (ESBL-producing)1570.532Not Reported
Escherichia coli (non-ESBL)Not ReportedNot Reported0.125Not Reported
Klebsiella pneumoniae (non-ESBL)Not ReportedNot Reported0.125Not Reported
Proteus mirabilisNot ReportedNot Reported0.125Not Reported
Proteus morganiiNot ReportedNot Reported0.125Not Reported
Proteus rettgeriNot ReportedNot Reported8Not Reported
Pseudomonas aeruginosaNot ReportedNot Reported8Not Reported
Salmonella spp.Not ReportedNot Reported< 0.063Not Reported
Haemophilus influenzaeNot ReportedNot Reported≤ 0.06Not Reported
Bacteroides fragilis80Not ReportedNot ReportedSusceptible

Data compiled from multiple sources.[1][6][7]

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)Notes
Staphylococcus aureusNot Reported≤ 8Generally more resistant to this compound than other β-lactams.[3]
Streptococcus pneumoniae344 - 128Activity is dependent on penicillin susceptibility.[8]
Streptococcus pneumoniae (penicillin-highly resistant)Not Reported128
Streptococcus pneumoniae (penicillin-relatively resistant)124 - 16

Data compiled from multiple sources.[6][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial in vitro studies of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][2][9]

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

3.1.1. Media Preparation:

  • Mueller-Hinton Agar (MHA) is the recommended medium for testing most aerobic bacteria.[6]

  • The agar is prepared according to the manufacturer's instructions, sterilized by autoclaving, and then cooled to 48-50°C in a water bath.

3.1.2. Antibiotic Preparation:

  • A stock solution of this compound is prepared in a suitable solvent and serially diluted to achieve the desired final concentrations.

  • A specific volume of each antibiotic dilution is added to molten agar to achieve the final target concentration in the agar plate.

3.1.3. Inoculum Preparation:

  • Bacterial colonies are selected from a fresh (18-24 hour) culture plate.

  • The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The inoculum is further diluted to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

3.1.4. Inoculation and Incubation:

  • The prepared bacterial inoculum is applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Plates are allowed to dry before being inverted and incubated at 35°C for 16-20 hours.

3.1.5. MIC Determination:

  • The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is another widely used technique for MIC determination and is particularly suitable for testing a large number of isolates.

3.2.1. Media and Antibiotic Preparation:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.

  • Serial twofold dilutions of this compound are prepared in the broth in a 96-well microtiter plate.

3.2.2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the agar dilution method (Section 3.1.3) to a turbidity of a 0.5 McFarland standard.

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.2.3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plates are sealed to prevent evaporation and incubated at 35°C for 16-20 hours in ambient air.

3.2.4. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) in the well.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of this compound and the general workflow for in vitro susceptibility testing.

Moxalactam_Mechanism cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inhibition Inhibition of Cell Wall Synthesis CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes PBP->Inhibition Blocks activity of Lysis Cell Lysis and Death Inhibition->Lysis Susceptibility_Testing_Workflow cluster_methods MIC Determination Methods start Start: Isolate Bacterial Colony prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum agar_dilution Agar Dilution: Inoculate plates prep_inoculum->agar_dilution broth_microdilution Broth Microdilution: Inoculate wells prep_inoculum->broth_microdilution dilute_antibiotic Prepare Serial Dilutions of this compound dilute_antibiotic->agar_dilution dilute_antibiotic->broth_microdilution incubate Incubate at 35°C for 16-20 hours agar_dilution->incubate broth_microdilution->incubate read_results Read MIC: Lowest concentration with no visible growth incubate->read_results end End: Report MIC Value read_results->end

References

Methodological & Application

Moxalactam (Latamoxef): Research Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a synthetic oxa-beta-lactam antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[3][4] Specifically, this compound targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][5] Its structure, which includes a 7-alpha-methoxy substituent, confers stability against many beta-lactamase enzymes produced by resistant bacteria.[6] This document provides detailed application notes and experimental protocols for the research use of this compound.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of bacterial cell wall synthesis. This process is critical for maintaining the structural integrity of the bacterial cell, especially in the face of osmotic pressure differences.

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

Figure 1. Signaling pathway of this compound's mechanism of action.

In Vitro Applications

This compound is widely used in in vitro studies to determine its efficacy against various bacterial strains and to investigate mechanisms of antibiotic resistance.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) is a key parameter determined in vitro. The following tables summarize the MIC50 and MIC90 values of this compound against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

Organism (ESBL-producing)MIC50 (mg/L)MIC90 (mg/L)
Escherichia coli0.52
Klebsiella pneumoniae0.532

Data sourced from a study on bloodstream infection isolates.[1]

Table 2: In Vitro Activity of this compound against Various Bacterial Groups

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group464
Pseudomonas aeruginosa-8
Staphylococcus aureus-≤8
Streptococcus pneumoniae-≤8

Data compiled from multiple sources.[2][7] Note that this compound generally shows lower efficacy against Gram-positive organisms compared to many other β-lactam antibiotics.[8]

Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guideline)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound sodium salt

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The solubility in water is approximately 50 mg/mL and in DMSO is about 5 mg/mL.[9]

    • For aqueous solutions, it is recommended not to store them for more than one day.[9]

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.

    • Each well should contain 100 µL of the diluted antibiotic solution.

    • Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Serial Dilutions in 96-well Plates Stock->Plates Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Read Plates for Growth Incubate->Read MIC Determine MIC Read->MIC

Figure 2. Workflow for Broth Microdilution MIC Assay.

In Vivo Applications

This compound has been evaluated in various animal models of infection to assess its in vivo efficacy. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the drug in a living system.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been studied in humans, providing essential data for dosing regimens.

Table 3: Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function

ParameterValue
Intramuscular (1g)
Mean Peak Serum Level (Cmax)30-50 µg/mL
Time to Peak (Tmax)1 hour
Intravenous (1g, rapid injection)
Mean Peak Serum Level (Cmax)90-150 µg/mL
General Parameters
Elimination Half-life (t½β)2.0 - 2.5 hours
Apparent Volume of Distribution (Vd)15 - 18 L
Renal Clearance50 - 90 mL/min
Urinary Excretion (24h)70 - 90%

Data compiled from studies in adults.[10]

Experimental Protocol: Mouse Intraperitoneal Infection Model

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of systemic infection.

Materials:

  • Mice (specific strain, age, and sex as required by the study design)

  • Bacterial strain for infection

  • Brain Heart Infusion (BHI) broth or other suitable growth medium

  • Sterile saline

  • Mucin (optional, to enhance virulence)

  • This compound for injection

  • Syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in BHI broth at 37°C.

    • Wash the bacterial cells by centrifugation and resuspend in sterile saline.

    • Adjust the bacterial suspension to the desired concentration (CFU/mL). This should be predetermined to establish a lethal or sublethal infection model.

    • Optionally, mix the bacterial suspension with an equal volume of sterile mucin to enhance the infectivity.

  • Infection of Mice:

    • Administer the bacterial inoculum (typically 0.2-0.5 mL) via intraperitoneal (IP) injection.

    • Observe the animals for signs of infection.

  • Preparation and Administration of this compound:

    • Prepare a sterile solution of this compound in saline for injection.

    • At a specified time post-infection (e.g., 1 hour), administer the this compound solution subcutaneously (SC) or intraperitoneally (IP) at various dose levels.

  • Monitoring and Endpoint:

    • Monitor the mice for a defined period (e.g., 7 days) for survival.

    • The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals, can be calculated from the survival data.[11]

    • Alternatively, at specific time points, cohorts of animals can be euthanized, and bacterial loads in organs (e.g., spleen, liver) or peritoneal fluid can be quantified by plating serial dilutions on appropriate agar.

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Inoculum Prepare Bacterial Inoculum Infect Infect Mice via IP Injection Inoculum->Infect Treat Administer this compound (SC or IP) Infect->Treat DrugPrep Prepare this compound Doses DrugPrep->Treat Monitor Monitor Survival over Time Treat->Monitor ED50 Calculate ED50 Monitor->ED50

Figure 3. Workflow for a Mouse Intraperitoneal Infection Model.

Stability and Storage

This compound is available as a sodium salt, which is a crystalline solid. For research purposes, it is important to handle and store the compound correctly to ensure its stability and activity.

  • Solid Form: The solid form of this compound sodium salt is stable for at least 4 years when stored at -20°C.[9]

  • Solutions:

    • Aqueous solutions are not recommended for storage for more than one day.[9]

    • In a study on the stability of its R and S epimers, this compound showed appreciable loss of activity in serum at 37°C with a half-life of 8 hours.[6]

Conclusion

This compound remains a valuable tool for in vitro and in vivo research in the field of antibacterial drug discovery and development. Its broad spectrum of activity and stability to many β-lactamases make it a useful reference compound. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies. It is important to note that while effective against many Gram-negative bacteria, its use has been associated with bleeding disorders, a factor that led to its withdrawal from the market in some countries.[8] Researchers should be aware of this historical context.

References

Application Notes and Protocols for Moxalactam in Selective Bacterial Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.[3] A key advantage of this compound is its stability in the presence of many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics. This stability allows for its effective use in the selective cultivation of specific bacteria from mixed microbial populations.

These application notes provide detailed protocols and supporting data for the use of this compound in selective bacterial culture media, particularly for the isolation of Listeria monocytogenes.

Mechanism of Action

This compound's bactericidal activity stems from its ability to disrupt the integrity of the bacterial cell wall. It achieves this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are membrane-associated enzymes responsible for the final steps of peptidoglycan biosynthesis. Peptidoglycan is a critical structural component of the bacterial cell wall, providing mechanical strength and protection against osmotic lysis. By inhibiting PBP function, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell death.

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes PBPs->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened wall leads to cluster_prep Medium Preparation cluster_supplement Supplement Addition cluster_final Final Steps Rehydrate Rehydrate Agar Base Autoclave Autoclave at 121°C Rehydrate->Autoclave Cool Cool to 45-50°C Autoclave->Cool Add Aseptically Add This compound Cool->Add Equilibrate Equilibrate this compound Equilibrate->Add Mix Mix Thoroughly Add->Mix Pour Pour Plates Mix->Pour Store Store at 2-8°C Pour->Store

References

Application Note and Protocol: Moxalactam Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and use of Moxalactam stock solutions for preventing bacterial contamination in cell culture.

Introduction

This compound is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[3] Its stability against many β-lactamase enzymes makes it an effective agent for cell culture applications, where it can prevent or eliminate bacterial contamination.[4][5] Proper preparation and storage of a sterile, concentrated stock solution are critical to ensure its efficacy and to avoid introducing contaminants into sensitive cell cultures.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of a this compound (sodium salt) stock solution.

ParameterValueNotes
Synonyms Latamoxef, LY-127935[8][9]
Molecular Weight (Disodium Salt) 564.4 g/mol [9][10]
Form Crystalline solid[9]
Solubility in Water Approx. 50 mg/mL[9]
Solubility in DMSO ≥ 25 mg/mL[9][10]
Powder Storage -20°CStable for ≥ 4 years.[8][9]
Aqueous Stock Storage Not recommended for more than one day.[9]
DMSO Stock Storage -20°C for up to 1 month; -80°C for up to 6 months.[1]

Experimental Protocol

This protocol details the steps to prepare a 50 mg/mL sterile stock solution of this compound in water. All procedures should be performed in a laminar flow hood using aseptic techniques.

3.1. Materials and Equipment

  • This compound sodium salt powder

  • Sterile, cell culture-grade water or DMSO

  • Sterile 15 mL or 50 mL conical tubes

  • Calibrated analytical balance

  • Sterile spatula

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (appropriate size for the volume being prepared)

  • Sterile, cryo-safe microcentrifuge tubes (e.g., 1.5 mL) for aliquots

  • -20°C and -80°C freezers

3.2. Stock Solution Preparation Workflow

Moxalactam_Preparation_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Sterile Water weigh->dissolve mix 3. Vortex Until Dissolved dissolve->mix filter 4. Filter-Sterilize (0.22 µm) mix->filter aliquot 5. Dispense Aliquots filter->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile this compound stock solution.

3.3. Step-by-Step Methodology

  • Calculate Required Amounts:

    • Determine the desired final concentration and volume. For this protocol, we will prepare 10 mL of a 50 mg/mL stock solution.

    • Mass of this compound: 50 mg/mL * 10 mL = 500 mg.

  • Weighing:

    • In a laminar flow hood, place a sterile 15 mL conical tube on a calibrated balance and tare the weight.

    • Using a sterile spatula, aseptically weigh 500 mg of this compound sodium salt powder directly into the conical tube.

  • Dissolving:

    • Aseptically add 10 mL of sterile, cell culture-grade water to the conical tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

    • Dispense the solution through the filter into a new sterile 15 mL conical tube. This step removes any potential bacterial contaminants.

    • Note: If using DMSO as the solvent, filter sterilization may not be required if all components and techniques are sterile.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the antibiotic, dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.[11][12]

    • Label the aliquots clearly with the name ("this compound"), concentration (50 mg/mL), and preparation date.

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]

Application in Cell Culture

4.1. Determining Working Concentration

The optimal working concentration of this compound can vary depending on the cell line and the potential contaminants. It is crucial to perform a dose-response experiment to determine the highest concentration that is not toxic to the cells.[7] Minimum inhibitory concentration (MIC) data suggests that concentrations as low as 0.125 µg/mL can be effective against sensitive bacterial strains like E. coli.[13]

4.2. Diluting the Stock Solution

To use this compound in your cell culture medium, dilute the frozen stock solution to the desired final working concentration.

  • Example: To prepare 100 mL of culture medium with a final this compound concentration of 50 µg/mL from a 50 mg/mL stock:

    • Use the dilution formula: C1V1 = C2V2

      • C1 (Stock Concentration) = 50 mg/mL = 50,000 µg/mL

      • V1 (Volume of Stock) = ?

      • C2 (Final Concentration) = 50 µg/mL

      • V2 (Final Volume) = 100 mL

    • Calculate V1:

      • V1 = (C2 * V2) / C1

      • V1 = (50 µg/mL * 100 mL) / 50,000 µg/mL = 0.1 mL = 100 µL

    • Thaw one aliquot of the this compound stock solution.

    • Aseptically add 100 µL of the 50 mg/mL stock to 100 mL of your complete cell culture medium.

    • Mix gently before adding to your cells.

References

Application Notes and Protocols: Moxalactam for Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (also known as Latamoxef) is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics.[1][2] Historically, this compound was used to treat a range of serious infections. However, due to the emergence of bacterial resistance and other factors, its clinical use has diminished, and it is no longer included in the current antimicrobial susceptibility testing guidelines from major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a summary of the historical susceptibility testing criteria and detailed protocols for the in vitro evaluation of this compound against clinical isolates for research purposes. It is crucial to note that the interpretive criteria presented here are based on historical data and are not current clinical breakpoints.

Mechanism of Action

This compound's bactericidal activity results from the inhibition of bacterial cell wall synthesis. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity. By inhibiting the cross-linking of peptidoglycan strands, this compound weakens the cell wall, leading to cell lysis and death.[1]

Moxalactam_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursors Cell Wall Precursors (UDP-NAG, UDP-NAM-pentapeptide) Lipid_II_Cycle Lipid II Cycle (Transglycosylation) Precursors->Lipid_II_Cycle Synthesis Nascent_PG Nascent Peptidoglycan Lipid_II_Cycle->Nascent_PG Polymerization PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) PBPs->Crosslinked_PG Catalyzes Nascent_PG->Crosslinked_PG Cross-linking This compound This compound This compound->PBPs Inhibits Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Serial Dilutions in Microtiter Plate Prepare_Stock->Prepare_Plates Inoculate Inoculate Microtiter Plate Prepare_Plates->Inoculate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Kirby_Bauer_Workflow Start Start Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply 30 µg This compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret Results using Historical Breakpoints Measure_Zone->Interpret End End Interpret->End

References

Proper Storage and Handling of Moxalactam Powder: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Moxalactam is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic species. Its efficacy stems from its ability to inhibit bacterial cell wall synthesis. For researchers, scientists, and drug development professionals, ensuring the integrity and stability of this compound powder and its subsequent solutions is paramount for obtaining accurate and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and in vitro testing of this compound.

Storage and Handling of this compound Powder

Proper storage of this compound powder is critical to prevent degradation and maintain its potency.

1.1. Storage Conditions

This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Humidity LowTo prevent hydrolysis of the β-lactam ring.
Light Protected from lightTo prevent photodegradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storage.To minimize oxidation.

1.2. Handling Precautions

This compound is a chemical substance and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling this compound powder.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Hygroscopicity: this compound powder is hygroscopic. Minimize its exposure to atmospheric moisture by keeping containers tightly sealed when not in use.

  • Spills: In case of a spill, avoid generating dust. Gently sweep up the powder and dispose of it as chemical waste. Clean the area with a damp cloth.

Reconstitution and Storage of this compound Solutions

The stability of this compound in solution is dependent on several factors, including the solvent, pH, temperature, and concentration.

2.1. Reconstitution Protocol

  • Solvent Selection: this compound is soluble in water and various buffer solutions. For most in vitro antibacterial assays, sterile distilled water or a suitable buffer such as phosphate-buffered saline (PBS) is recommended.

  • Aseptic Technique: Perform the reconstitution in a laminar flow hood to maintain sterility.

  • Calculation: Calculate the required amount of this compound powder to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Dissolution: Slowly add the powder to the solvent while vortexing or stirring to ensure complete dissolution.

  • Sterilization: If necessary, sterilize the solution by filtering it through a 0.22 µm syringe filter.

2.2. Stability of Reconstituted Solutions

The stability of this compound solutions is crucial for the reliability of experimental results.

Storage ConditionSolvent/MediumStability DataReference
37°CSerumHalf-life of approximately 8 hours.[1][2]Wise R, et al. (1981)
37°CAqueous Solution (pH 4.0-6.0)Minimum degradation rate constant observed in this pH range.[3]Hashimoto N, et al. (1984)
37°CAqueous Solution (pH 7.0)Minimum epimerization rate constant observed at this pH.[3]Hashimoto N, et al. (1984)
4°CBufferMore stable than in serum at the same temperature.[4]Nishida M, et al. (1982)
-20°CSaline and SerumStable.[4]Nishida M, et al. (1982)

Note: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or below for no longer than one month. Avoid repeated freeze-thaw cycles.

Experimental Protocols

3.1. Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

3.2. Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.[5][6]

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes or flasks

  • Sterile saline

  • Agar plates

Procedure:

  • Prepare Test Cultures: a. Prepare tubes or flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). b. Include a growth control tube without any antibiotic.

  • Inoculation: a. Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: a. Perform serial dilutions of each aliquot in sterile saline. b. Plate the dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: a. Count the number of colonies on the plates to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[5]

Visualizations

4.1. Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.

Moxalactam_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation Lysis Cell Lysis CellWall->Lysis Weakened cell wall leads to This compound This compound This compound->PBP Binds to and inactivates Moxalactam_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve sterilize Filter Sterilize (0.22 µm filter) dissolve->sterilize use_fresh Use Immediately (Recommended) sterilize->use_fresh aliquot Aliquot into Single-Use Vials use_fresh->aliquot No end_use Use in Experiment use_fresh->end_use Yes store Store at ≤ -20°C aliquot->store store->end_use end_discard Discard After Use end_use->end_discard Moxalactam_Handling_Logic cluster_powder This compound Powder cluster_solution This compound Solution storage_powder Proper Storage (2-8°C, dry, dark) integrity This compound Integrity & Potency storage_powder->integrity handling_powder Safe Handling (PPE, ventilation) handling_powder->integrity reconstitution Aseptic Reconstitution (Sterile solvent) reconstitution->integrity storage_solution Appropriate Storage (≤ -20°C, single-use aliquots) storage_solution->integrity results Accurate & Reproducible Experimental Results integrity->results

References

Application Notes and Protocols for Calculating Moxalactam Concentration in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for determining the appropriate concentration of Moxalactam for various in vitro assays. This compound is a broad-spectrum, second-generation cephalosporin antibiotic with a 1-oxa-β-lactam structure, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its stability against many β-lactamases makes it a valuable tool in antimicrobial research.[1]

Data Presentation: this compound In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[2] These values are essential for designing experiments such as susceptibility testing, time-kill assays, and synergy studies.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Gram-Negative
Escherichia coliATCC 259220.5[3]
Escherichia coli(ESBL-producing)0.5[4]
Klebsiella pneumoniae(ESBL-producing)0.25[4]
Klebsiella species(90% of strains)< 1[5]
Proteus species(90% of strains)< 1[5]
Morganella morganii(90% of strains)< 1[5]
Haemophilus influenzae(90% of strains)< 1[5]
Neisseria gonorrhoeae(90% of strains)< 1[5]
Neisseria meningitidis(90% of strains)< 1[5]
Salmonella species(90% of strains)< 1[5]
Bacteroides fragilisATCC 252850.5[6]
Bacteroides thetaiotaomicronATCC 297418[6]
Pseudomonas aeruginosa(Moderate activity)-[5][7]
Gram-Positive
Staphylococcus aureus(Most isolates)≤ 8[8]
Streptococcus pneumoniae(Most isolates)≤ 8[8]
Clostridium perfringensATCC 131240.063[6]

Note: MIC values can vary depending on the specific strain, testing methodology, and inoculum size. It is recommended to determine the MIC for the specific strains used in your laboratory.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

  • This compound sodium salt (powder)

  • Sterile, purified water or DMSO

  • Sterile, conical tubes

  • Vortex mixer

  • Sterile membrane filter (0.22 µm)

Protocol:

  • Determine the required concentration: Based on the expected MIC values of the target organisms, decide on the highest concentration needed for your assay. It is advisable to prepare a stock solution that is at least 10 times the highest final concentration to be tested.

  • Weigh the this compound powder: Accurately weigh the required amount of this compound sodium salt in a sterile tube.

  • Dissolve the powder: this compound sodium salt is soluble in water (up to 50 mg/mL) and DMSO (up to 5 mg/mL).[9] For most bacteriological assays, sterile water is the preferred solvent. Add the appropriate volume of sterile water to the powder.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.

  • Sterilize the solution: Filter-sterilize the stock solution through a 0.22 µm sterile membrane filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Aqueous solutions are not recommended to be stored for more than one day.[9]

Protocol for Broth Microdilution MIC Assay

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Sterile multichannel pipette and reservoirs

  • Plate reader

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentrations to their final desired values.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A plate reader can also be used to measure absorbance at 600 nm.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10] This process involves the covalent binding of this compound to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9][11] Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating these PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and death.[10] this compound has a high affinity for several PBPs in Escherichia coli, particularly PBP-3.[9][12]

Moxalactam_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity of Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of this compound action.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Prep_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 4. Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Mox 2. Prepare this compound Stock Solution Serial_Dilution 3. Perform Serial Dilution of this compound in 96-Well Plate Prep_Mox->Serial_Dilution Serial_Dilution->Inoculate Incubate 5. Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results 6. Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results

References

Moxalactam: A Powerful Tool for Elucidating Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic 1-oxa-β-lactam antibiotic, serves as a critical tool for investigating the intricate process of bacterial cell wall synthesis. Its potent and specific inhibition of penicillin-binding proteins (PBPs), essential enzymes in peptidoglycan assembly, allows researchers to dissect the roles of individual PBPs and understand the consequences of their inhibition. These application notes provide a comprehensive guide to utilizing this compound as a research tool, complete with detailed experimental protocols and quantitative data to facilitate the study of this fundamental bacterial process.

This compound's mechanism of action involves the acylation of the active site serine of PBPs, forming a stable covalent adduct that inactivates the enzyme.[1] This irreversible inhibition disrupts the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall, morphological abnormalities, and eventual cell lysis. The differential affinity of this compound for various PBPs makes it a valuable probe for studying the specific functions of these enzymes in cell elongation, division, and shape maintenance.

Data Presentation

This compound Penicillin-Binding Protein (PBP) Affinity

The inhibitory activity of this compound against various PBPs is a key aspect of its utility as a research tool. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound for specific PBPs in Escherichia coli. This data is crucial for designing experiments to selectively inhibit certain PBPs.

Penicillin-Binding Protein (PBP)Escherichia coli IC50 (µg/mL)
PBP-1a0.3
PBP-1b1.2
PBP-238
PBP-30.015
PBP-40.6
PBP-50.4
PBP-60.4

Table 1: IC50 values of this compound for E. coli PBPs. Data compiled from multiple sources.

Antimicrobial Activity of this compound

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. The MIC90, the concentration at which 90% of isolates are inhibited, provides a robust metric for comparing the activity of this compound against different bacterial species.

Bacterial SpeciesMIC90 (µg/mL)
Enterobacteriaceae≤ 0.25
Pseudomonas aeruginosa4
Klebsiella pneumoniae0.25

Table 2: MIC90 values of this compound against common Gram-negative bacteria. Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile tubes for dilution

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in sterile tubes to obtain a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of CAMHB to each well of a 96-well plate.

    • Add 100 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 200 µL and halving the this compound concentration.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (CAMHB + inoculum, no this compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a radiolabeled penicillin.

Materials:

  • Bacterial strain of interest

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • French press or sonicator

  • Ultracentrifuge

  • This compound solutions of varying concentrations

  • Radiolabeled penicillin (e.g., [³H]benzylpenicillin)

  • Scintillation fluid and counter

  • SDS-PAGE equipment

  • Fluorography reagents

  • X-ray film

Procedure:

  • Bacterial Membrane Preparation:

    • Grow the bacterial culture to mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with 10 mM Tris buffer (pH 8.0).[1]

    • Resuspend the cells in lysis buffer and lyse them using a French press or sonicator.[1]

    • Perform a low-speed centrifugation to remove unlysed cells.[1]

    • Collect the supernatant and perform a high-speed centrifugation to pellet the membranes.[1]

    • Wash the membrane pellet and resuspend it in 10 mM Tris buffer.[1]

  • Competition Binding:

    • In a series of microcentrifuge tubes, pre-incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for 10 minutes at 30°C.

    • Add a fixed, subsaturating concentration of radiolabeled penicillin to each tube and incubate for another 10 minutes at 30°C.

  • SDS-PAGE and Fluorography:

    • Stop the binding reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the membrane proteins by SDS-PAGE.

    • Treat the gel with a fluorographic enhancer (e.g., 1 M sodium salicylate) for 30 minutes.[1]

    • Dry the gel under vacuum at 80°C for 2 hours.[1]

    • Expose the dried gel to X-ray film at -70°C.[1]

  • Analysis:

    • Develop the autoradiogram. The intensity of the bands corresponding to the PBPs will decrease as the concentration of this compound increases, indicating competition for binding.

    • Quantify the band intensities using densitometry to determine the IC50 value for each PBP.

Protocol 3: Analysis of Bacterial Morphological Changes

This protocol outlines a method for observing changes in bacterial morphology after treatment with this compound using phase-contrast microscopy.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound solution (at MIC and sub-MIC concentrations)

  • Growth medium (e.g., Luria-Bertani broth)

  • Microscope slides and coverslips

  • Phase-contrast microscope with imaging capabilities

Procedure:

  • Bacterial Treatment:

    • Inoculate fresh growth medium with the bacterial culture.

    • Add this compound to different flasks at concentrations corresponding to 0.5x, 1x, and 4x the predetermined MIC.

    • Include a no-antibiotic control.

  • Incubation and Sampling:

    • Incubate the cultures at the optimal growth temperature with shaking.

    • At various time points (e.g., 0, 1, 2, and 4 hours), withdraw a small aliquot from each culture.

  • Microscopy:

    • Place a drop of the bacterial culture on a microscope slide and cover with a coverslip.

    • Observe the bacterial cells under a phase-contrast microscope.

    • Capture images of the cells, paying close attention to changes in cell length, shape (e.g., filamentation, spheroplast formation), and signs of lysis.

  • Analysis:

    • Compare the morphology of the this compound-treated cells to the untreated control cells at each time point.

    • Document the concentration- and time-dependent effects of this compound on bacterial morphology.

Visualizations

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_Peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_Peptidoglycan Transglycosylation (PBP1a/1b) PBP Penicillin-Binding Proteins (PBPs) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation (PBPs) This compound This compound This compound->PBP Inhibits

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

PBP_Competition_Assay_Workflow start Start prep_membranes Prepare Bacterial Membrane Fractions start->prep_membranes pre_incubate Pre-incubate Membranes with this compound prep_membranes->pre_incubate add_radiolabel Add Radiolabeled Penicillin pre_incubate->add_radiolabel sds_page Separate Proteins by SDS-PAGE add_radiolabel->sds_page fluorography Perform Fluorography sds_page->fluorography analyze Analyze Autoradiogram and Determine IC50 fluorography->analyze end End analyze->end MIC_Determination_Workflow start Start prepare_this compound Prepare Serial Dilutions of this compound start->prepare_this compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_this compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

References

Troubleshooting & Optimization

Moxalactam stability in different laboratory media and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Moxalactam in various laboratory settings. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution under different temperature conditions?

A1: this compound's stability is highly dependent on the storage temperature and the medium in which it is dissolved. In serum at 37°C, this compound shows a significant loss of activity, with a half-life of approximately 8 hours.[1] However, its stability increases considerably at lower temperatures. In both buffer and serum, this compound is stable when stored at -20°C.[2]

Q2: What is the optimal pH for this compound stability in aqueous solutions?

A2: The degradation of this compound is influenced by pH. The minimum degradation rate constant for this compound in aqueous solution is observed between pH 4.0 and 6.0 at 37°C.[3] Outside of this range, the degradation is subject to hydrogen ion and hydroxide ion catalysis.

Q3: Does this compound degrade in common bacterial growth media like Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth?

Q4: What are the different forms of this compound and do they differ in stability?

A4: this compound exists as two epimers: the R-epimer and the S-epimer. The R-epimer is generally twice as active as the S-epimer.[1] These epimers can interconvert in solution, and the rate of this interconversion is temperature-dependent. At 37°C in serum, the half-life for the interconversion of the excess of either epimer to the equilibrium mixture is 1.5 hours.[1][2] In a buffered solution, the equilibrium mixture is an equal 50:50 ratio of R and S epimers, while in serum, the ratio shifts to 45:55 (R:S).[1]

Troubleshooting Guide

Issue: Inconsistent MIC results for this compound.

  • Potential Cause 1: Degradation of this compound during incubation.

    • Troubleshooting Tip: The stability of β-lactam antibiotics can be compromised during the typical 18-24 hour incubation period for MIC assays. Consider performing a time-kill kinetic study to observe the effect of the antibiotic over a shorter duration. If long incubation is necessary, consider the potential for a decrease in the effective concentration of this compound over time.

  • Potential Cause 2: Inappropriate pH of the medium.

    • Troubleshooting Tip: this compound is most stable in a pH range of 4.0 to 6.0.[3] The pH of your culture medium can influence the degradation rate. Ensure your medium is buffered within a range that minimizes this compound degradation, if compatible with your experimental organisms.

  • Potential Cause 3: Epimerization of this compound.

    • Troubleshooting Tip: The R- and S-epimers of this compound have different biological activities.[1] The interconversion between these forms can alter the effective concentration of the more active R-epimer. This is particularly relevant in serum-containing media at 37°C where the interconversion half-life is short (1.5 hours).[1][2] Be aware of this dynamic when interpreting results from experiments conducted over several hours.

Quantitative Data Summary

Table 1: Half-life of this compound (R+S mixture) in Different Media and Temperatures

MediumTemperature (°C)Half-life (hours)
Serum378
Buffer37More stable than in serum
Serum/Buffer20More stable than at 37°C
Serum/Buffer4More stable than at 20°C
Serum/Buffer-20Stable

Data sourced from[1]

Table 2: Interconversion Half-life of this compound Epimers in Serum

EpimerTemperature (°C)Interconversion Half-life (hours)
R371.5
S371.5
R224.8
S2211
R413
S443

Data sourced from[2]

Experimental Protocols

Protocol: Determination of this compound Stability in Laboratory Media via HPLC

This protocol provides a general framework for assessing the stability of this compound in a liquid medium.

1. Materials:

  • This compound reference standard

  • Selected laboratory medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth, Phosphate-Buffered Saline)

  • HPLC-grade acetonitrile, methanol, and water

  • Reagents for mobile phase preparation (e.g., ammonium acetate)

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and UV detector

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen medium to a final concentration of, for example, 1 mg/mL.

  • Sterile-filter the solution if it is to be incubated for an extended period to prevent microbial growth (if the medium itself is not the variable being tested for microbial degradation).

3. Incubation:

  • Aliquot the this compound solution into sterile, sealed vials.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each temperature and immediately store it at -80°C to halt further degradation until analysis.

4. Sample Preparation for HPLC:

  • Thaw the samples.

  • If the medium contains proteins (e.g., serum-supplemented media), perform a protein precipitation step by adding a cold organic solvent like acetonitrile, vortexing, and centrifuging to pellet the precipitated protein.

  • Filter the supernatant or the protein-free sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Set up the HPLC system with a suitable C18 column.

  • The mobile phase can be adapted from established methods, for example, a mixture of acetonitrile and a buffer like ammonium acetate (e.g., 3% acetonitrile in 0.05 M ammonium acetate, pH 6.5).

  • Set the UV detector to a wavelength appropriate for this compound (e.g., 275 nm).

  • Inject the prepared samples and a series of calibration standards.

6. Data Analysis:

  • Quantify the peak area of this compound in each sample.

  • Calculate the concentration of this compound at each time point using the calibration curve.

  • Determine the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • The half-life (t₁/₂) can be calculated from the first-order degradation rate constant (k), which is determined from the slope of the natural logarithm of the concentration versus time plot (ln[C] = -kt + ln[C₀]). The half-life is then calculated as t₁/₂ = 0.693/k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in Medium aliquot Aliquot into Vials prep_stock->aliquot incubate_t1 Incubate at Temperature 1 aliquot->incubate_t1 incubate_t2 Incubate at Temperature 2 aliquot->incubate_t2 incubate_t3 Incubate at Temperature 3 aliquot->incubate_t3 sample Sample at Time Points (t0, t1, t2...) incubate_t1->sample incubate_t2->sample incubate_t3->sample store Store at -80°C sample->store prep_hplc Prepare Samples for HPLC store->prep_hplc hplc HPLC Analysis prep_hplc->hplc data_analysis Data Analysis (Half-life Calculation) hplc->data_analysis

Caption: Experimental workflow for determining this compound stability.

Caption: Factors influencing this compound stability in solution.

References

Moxalactam Stability: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Moxalactam, ensuring its stability throughout experimentation is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental settings?

A1: The primary cause of this compound degradation is the hydrolysis of its β-lactam ring. This chemical reaction is highly susceptible to environmental factors, particularly pH and temperature.[1][2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound's stability is significantly influenced by the pH of the solution. The degradation rate is at its minimum in the pH range of 4.0 to 6.0.[1] Outside of this range, both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring, leading to accelerated degradation.

Q3: What is the optimal temperature for storing this compound solutions to minimize degradation?

A3: For short-term storage, it is recommended to keep this compound solutions at low temperatures, ideally at 4°C. For long-term storage, freezing the solution at -20°C or even -70°C is advisable to significantly slow down the degradation process.

Q4: Can this compound undergo other forms of degradation besides hydrolysis?

A4: Yes, this compound can also undergo epimerization, which is the conversion of one epimer into its chiral counterpart. This process is also dependent on the pH of the solution, with the minimum epimerization rate observed at a pH of 7.0.[1]

Q5: Are there any specific signs that indicate this compound degradation in my experiment?

A5: Visual inspection of the solution may not always reveal degradation. The most reliable method for detecting and quantifying this compound and its degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound activity in cell culture experiments. The pH of the culture medium is outside the optimal stability range (pH 4.0-6.0).Adjust the pH of the medium to be within the optimal range, if compatible with the experimental setup. Prepare fresh this compound solutions immediately before use.
The culture is incubated at 37°C for an extended period.Minimize the incubation time with this compound as much as possible. Consider using a more stable analog if prolonged exposure is necessary.
Inconsistent results in bioassays. Degradation of this compound stock solutions over time.Aliquot stock solutions and store them at -20°C or -70°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
Epimerization of this compound, leading to a mixture of R and S epimers with potentially different activities.Be aware of the potential for epimerization, especially if the solution is stored at a neutral pH. Use freshly prepared solutions to minimize this effect.
Appearance of unknown peaks in HPLC analysis. Hydrolysis of the β-lactam ring leading to the formation of degradation products.Compare the chromatogram with a reference standard of this compound. The new peaks likely correspond to degradation products. This confirms the instability of the sample under the tested conditions.
Precipitation of this compound from the solution. The concentration of this compound exceeds its solubility at the given pH and temperature.Ensure that the concentration of this compound is within its solubility limits under the experimental conditions. The use of co-solvents may be considered if a higher concentration is required, but their impact on stability should be evaluated.

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the degradation kinetics under various conditions.

pH Temperature (°C) Half-life (t½) Reference
Serum378 hours[4]
Optimal Range
4.0 - 6.037Minimum degradation rate[1]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for monitoring the degradation of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound reference standard
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Phosphate buffer (or other suitable buffer system)
  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Working Solutions: Prepare working solutions by diluting the stock solution with the desired buffer to achieve the target pH values for the stability study.

3. Stability Study:

  • Incubate the working solutions at the desired temperatures (e.g., room temperature, 37°C, etc.).
  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Immediately analyze the aliquots by HPLC or store them at -20°C or lower until analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for β-lactam analysis is a gradient of acetonitrile and a phosphate buffer. The exact composition and gradient program should be optimized for the specific column and system.
  • Flow Rate: A typical flow rate is 1.0 mL/min.
  • Detection: Monitor the eluent at a wavelength where this compound has maximum absorbance (typically around 230-280 nm).
  • Injection Volume: Inject a fixed volume (e.g., 20 µL) of each sample.

5. Data Analysis:

  • Identify and integrate the peak corresponding to this compound.
  • Plot the peak area of this compound as a function of time for each condition.
  • Calculate the degradation rate and half-life from the slope of the natural logarithm of the concentration versus time plot.

Visualizations

This compound Degradation Pathway

The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, leading to the formation of an inactive penicilloic acid-like derivative.

This compound Degradation Pathway This compound This compound (Active) TransitionState Unstable Intermediate This compound->TransitionState Hydrolysis (H₂O, H⁺/OH⁻) DegradationProduct Hydrolyzed this compound (Inactive) TransitionState->DegradationProduct

Caption: Hydrolysis of the this compound β-lactam ring.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for conducting a this compound stability study.

This compound Stability Testing Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Work Prepare Working Solutions (Different pH) Prep_Stock->Prep_Work Incubate Incubate at Controlled Temperature Prep_Work->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Degradation Rate, Half-life) HPLC->Data

Caption: Workflow for this compound stability assessment.

Logical Relationship of Factors Affecting this compound Degradation

This diagram shows the key factors that influence the degradation of this compound.

Factors Affecting this compound Degradation This compound This compound Stability Degradation Degradation (Hydrolysis) pH pH pH->Degradation Temp Temperature Temp->Degradation Time Time Time->Degradation Degradation->this compound affects

Caption: Key factors influencing this compound stability.

References

potential interference of Moxalactam with enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential interference of the antibiotic Moxalactam in various enzymatic assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as Latamoxef) is a broad-spectrum, oxygen-substituted β-lactam antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), which are essential enzymes for this process. This disruption leads to bacterial cell death.

Q2: Can this compound interfere with my enzymatic assay?

Yes, this compound has a high potential to interfere with certain enzymatic assays, particularly those involving β-lactamases. Due to its structural similarity to penicillin and cephalosporin substrates, this compound can act as a potent, often irreversible, inhibitor of these enzymes. Its interference in other classes of enzymatic assays is less documented but should not be ruled out without experimental validation.

Q3: My assay is designed to measure β-lactamase activity. Will this compound be a problem?

Absolutely. This compound is known to be a powerful inactivator of many β-lactamases, especially cephalosporinases (Class C β-lactamases).[1][2] It can act as a "suicide substrate," where the enzyme begins to process this compound as it would its natural substrate, but a reactive intermediate is formed that covalently binds to the enzyme's active site, leading to irreversible inactivation.[2] This will result in a significant underestimation or complete lack of detectable β-lactamase activity.

Q4: Is there any information on this compound interfering with other common laboratory assays?

While the primary documented interference is with β-lactamases, it is crucial to consider the possibility of interference with other enzymatic assays, especially those in clinical chemistry. For instance, some antibiotics have been reported to affect liver function tests like ALT and AST. However, specific data on this compound's direct interference with the enzymatic reactions of ALT, AST, amylase, or other common diagnostic enzymes is not well-documented in the literature. Any unexpected results in the presence of this compound should be investigated for potential interference.

Troubleshooting Guide: this compound Interference in Enzymatic Assays

If you suspect this compound is interfering with your enzymatic assay, follow these troubleshooting steps:

Issue 1: Lower than expected or no enzyme activity in a β-lactamase assay.

  • Potential Cause: Inhibition of the β-lactamase by this compound.

  • Troubleshooting Steps:

    • Run a Positive Control: Use a known β-lactamase enzyme and its substrate (e.g., nitrocefin) in the absence of this compound to ensure the assay is performing correctly.

    • Perform a Spike-in Experiment: Add a known amount of active β-lactamase to a sample containing this compound. If the activity is lower than expected, it confirms inhibition.

    • Consider a Different Assay: If quantifying β-lactamase in the presence of this compound is necessary, consider methods that do not rely on enzymatic activity, such as immunoassays or mass spectrometry-based approaches, if available.

Issue 2: Unexpected results in a non-β-lactamase enzymatic assay.

  • Potential Cause: Non-specific inhibition or interference by this compound.

  • Troubleshooting Steps:

    • Run an Interference Test: Prepare a reaction with all assay components except the enzyme, but including this compound. A change in signal (e.g., absorbance or fluorescence) indicates this compound is directly interfering with the detection method.

    • Determine IC50: If no direct interference with the signal is observed, perform a dose-response experiment by adding varying concentrations of this compound to the enzymatic reaction to determine its half-maximal inhibitory concentration (IC50). This will quantify the extent of the interference.

    • Sample Dilution: If the concentration of this compound in the sample is high, diluting the sample may reduce the interference to an acceptable level, provided the enzyme activity remains within the detectable range of the assay.

    • Buffer Optimization: In some cases, adjusting the pH or ionic strength of the assay buffer can alter the interaction between the enzyme and an inhibitor. This would require re-validation of the assay.

Data Presentation: Inhibition of β-Lactamases by this compound

β-Lactamase ClassRepresentative EnzymesInteraction with this compound
Class A TEM, SHV, CTX-MThis compound shows little to no interaction with many penicillinases in this class.[2]
Class B Metallo-β-lactamases (e.g., CphA)This compound can act as an irreversible inactivator. After hydrolysis, a leaving group can form a disulfide bond with a cysteine residue in the active site.
Class C AmpC (Cephalosporinases)This compound is a potent inactivator of most cephalosporinases.[1] It acts as a "suicide substrate" leading to irreversible inhibition.[2]
Class D OXAInformation on specific interactions is limited, but as a β-lactam, potential for interaction exists.

Experimental Protocols

Protocol: Determining the IC50 of this compound against a β-Lactamase using Nitrocefin

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • This compound stock solution (in an appropriate solvent, e.g., water or DMSO)

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Reagents:

    • Dilute the β-lactamase to a working concentration in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

    • Prepare a series of dilutions of this compound in assay buffer. A common starting point is a 10-point, 2-fold serial dilution from a high concentration (e.g., 1 mM).

    • Prepare a working solution of nitrocefin in assay buffer. A typical final concentration in the assay is 50-100 µM.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted this compound solutions (or vehicle control) to each well.

    • Add a fixed volume of the diluted β-lactamase solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding a fixed volume of the nitrocefin working solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 490 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • For each this compound concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Logical Workflow for Investigating this compound Interference

Workflow: Investigating Potential this compound Interference start Unexpected Enzymatic Assay Result in the Presence of this compound is_beta_lactamase Is the assay for a β-lactamase? start->is_beta_lactamase inhibition_likely Inhibition is highly likely. Proceed to confirmation. is_beta_lactamase->inhibition_likely Yes non_beta_lactamase Is it a non-β-lactamase assay? is_beta_lactamase->non_beta_lactamase No confirm_inhibition Confirm Inhibition: - Run positive control (no this compound) - Perform spike-in experiment inhibition_likely->confirm_inhibition end Interference Characterized confirm_inhibition->end check_direct_interference Check for Direct Interference: - Run assay without enzyme - Does this compound affect the signal? non_beta_lactamase->check_direct_interference direct_interference Direct signal interference detected. Consider alternative detection method. check_direct_interference->direct_interference Yes no_direct_interference No direct signal interference. check_direct_interference->no_direct_interference No direct_interference->end determine_ic50 Determine IC50: - Perform dose-response experiment - Quantify inhibitory effect no_direct_interference->determine_ic50 troubleshoot_further Troubleshoot Further: - Sample dilution - Buffer optimization determine_ic50->troubleshoot_further troubleshoot_further->end

Caption: A logical workflow for diagnosing and addressing potential interference from this compound in enzymatic assays.

Mechanism of Serine β-Lactamase Inactivation by this compound

Mechanism of Serine β-Lactamase Inactivation by this compound enzyme Active β-Lactamase (with Serine-OH in active site) michaelis_complex Non-covalent Michaelis Complex (E-Moxalactam) enzyme->michaelis_complex Binding This compound This compound This compound->michaelis_complex acyl_enzyme Covalent Acyl-Enzyme Intermediate (Serine acylated by this compound) michaelis_complex->acyl_enzyme Acylation of Active Site Serine hydrolysis Hydrolysis (Very Slow or Negligible) acyl_enzyme->hydrolysis inactivated_enzyme Inactive Enzyme hydrolysis->inactivated_enzyme Irreversible Inactivation

Caption: Simplified mechanism of serine β-lactamase inactivation by this compound, leading to a stable acyl-enzyme intermediate.

References

Moxalactam Degradation & Bioactivity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving moxalactam and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound primarily degrades via two pathways in aqueous solutions:

  • Epimerization: this compound exists as two stereoisomers, the R-epimer and the S-epimer. In solution, these epimers can interconvert until they reach an equilibrium. This process is influenced by pH, with minimum epimerization occurring around pH 7.0.[1] In serum, the equilibrium ratio of R to S is approximately 45:55, while in a simple buffer, it is closer to 50:50.[2][3][4]

  • Hydrolysis: Like all β-lactam antibiotics, this compound is susceptible to hydrolysis, which involves the cleavage of the amide bond in the β-lactam ring. This reaction is catalyzed by hydrogen and hydroxide ions and results in the formation of an inactive open-ring product.[1] This hydrolysis renders the molecule unable to bind to its bacterial targets.

Q2: How does degradation affect the antibacterial activity of this compound?

A2: The impact of degradation on bioactivity depends on the pathway:

  • Epimerization: The R-epimer is generally twice as active as the S-epimer against most common bacterial isolates.[3][5] Therefore, the conversion of the more active R-epimer to the less active S-epimer will reduce the overall potency of a this compound solution. Against Pseudomonas aeruginosa, however, the two epimers have been shown to be equally active.[5]

  • Hydrolysis: The structural integrity of the β-lactam ring is essential for antibacterial activity. The hydrolyzed, open-ring degradation product is considered microbiologically inactive because it cannot acylate the penicillin-binding proteins (PBPs) that are crucial for bacterial cell wall synthesis.[6]

Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?

A3: To minimize degradation, this compound solutions and biological samples containing this compound should be stored frozen. Each epimer is reported to be stable at -20°C.[5] For long-term storage of biological samples, temperatures at or below -70°C are recommended to prevent any changes in the R/S epimer ratio.[7] In solution at 37°C, particularly in serum, there is an appreciable loss of activity, with a reported half-life of approximately 8 hours.[2][4]

Q4: I see two peaks for this compound in my HPLC analysis. Is my sample contaminated?

A4: Not necessarily. It is very common for HPLC analysis of this compound to show two peaks. These peaks correspond to the R- and S-epimers of this compound, which are often resolved by standard reversed-phase HPLC methods. The presence and ratio of these two peaks are expected due to the interconversion (epimerization) that occurs in solution.

Troubleshooting Experimental Issues

Issue 1: Inconsistent MIC values in susceptibility testing.

  • Possible Cause: Degradation of this compound in the test medium due to improper storage or prolonged incubation. The conversion of the R-epimer to the less active S-epimer or hydrolysis of the β-lactam ring can lead to apparently higher (less potent) MIC values.

  • Solution:

    • Always prepare fresh stock solutions of this compound for each experiment.

    • Ensure that prepared microdilution plates or agar plates are used promptly and not stored for extended periods at room temperature or 4°C. The interconversion half-life in serum at 4°C is 13 hours for the R-epimer and 43 hours for the S-epimer.[5]

    • Adhere strictly to the standardized incubation times for your assay (e.g., 16-20 hours for broth microdilution).

Issue 2: Poor resolution between R- and S-epimer peaks in HPLC.

  • Possible Cause: The HPLC method is not fully optimized for the separation of the epimers. Factors like mobile phase composition, pH, column type, and temperature can affect resolution.

  • Solution:

    • Refer to a validated stability-indicating method for this compound or a similar cephalosporin (see Experimental Protocols section).

    • Adjust the mobile phase composition. A slight change in the percentage of the organic modifier (e.g., acetonitrile) or the pH of the aqueous buffer can significantly improve resolution.

    • Ensure the column is in good condition and is appropriate for this type of separation (a C18 column is commonly used).

    • Control the column temperature, as temperature can affect the kinetics of separation.

Issue 3: Mass balance issues in a stability study (total drug + degradants < 100%).

  • Possible Cause: One or more degradation products are not being detected by your analytical method. This can happen if the degradant does not have a chromophore that absorbs at the detection wavelength or if it is not retained on the HPLC column.

  • Solution:

    • Use a photodiode array (PDA) detector instead of a single-wavelength UV detector. A PDA detector can acquire spectra across a range of wavelengths, helping to identify peaks that might be missed at a single wavelength.

    • Modify the HPLC method to include a wider gradient range to ensure that highly polar or non-polar degradants are eluted and detected.

    • Consider using an alternative detection method, such as mass spectrometry (LC-MS), which can detect compounds based on their mass-to-charge ratio, regardless of their UV absorbance.

Data Presentation

Table 1: Comparative Bioactivity of this compound Epimers and Degradation Products
Compound/ProductGeneral Activity ComparisonRationale for Activity Change
R-Epimer Baseline ActivityThe more active of the two epimers against most bacteria.
S-Epimer ~50% of R-Epimer ActivityGenerally considered the less active epimer.[3][5]
Hydrolyzed this compound InactiveThe β-lactam ring is cleaved, preventing the molecule from binding to Penicillin-Binding Proteins (PBPs).
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Epimers (µg/mL)
Organism (No. of Strains)R-EpimerS-EpimerR+S Mixture
Staphylococcus aureus (1)163216
Streptococcus pyogenes (1)8168
Streptococcus pneumoniae (1)484
Streptococcus faecalis (1)>128>128>128
Neisseria gonorrhoeae (1)0.060.120.06
Neisseria meningitidis (1)0.030.060.03
Haemophilus influenzae (1)0.060.120.06
Escherichia coli (2)0.250.50.25
Klebsiella pneumoniae (2)0.51.00.5
Enterobacter spp. (2)0.250.50.25
Serratia marcescens (2)1.02.01.0
Proteus mirabilis (2)0.51.00.5
Indole-positive Proteus (2)0.120.250.12
Providencia spp. (1)0.250.50.25
Citrobacter spp. (1)0.250.50.25
Salmonella spp. (1)0.250.50.25
Shigella spp. (1)0.120.250.12
Pseudomonas aeruginosa (1)323232
Bacteroides fragilis (1)2.04.02.0
Data sourced from a study determining MICs by an agar-dilution procedure.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (Representative)

This protocol is a representative method for β-lactam antibiotics and serves as a starting point. Method optimization for this compound, specifically for resolving its epimers and potential unique degradation products, is recommended.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) using Mobile Phase A. For forced degradation studies, subject the stock solution to stress (e.g., acid, base, peroxide, heat, light) and then neutralize/dilute as needed before injection.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows general CLSI guidelines.

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an agar plate. Transfer to a tube with sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in a 96-well microtiter plate. The final volume in each well should be 100 µL after inoculation. The concentration range should bracket the expected MIC.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antibiotic.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

This compound Degradation Pathways

DegradationPathways Mox_R This compound (R-Epimer) (Active) Mox_S This compound (S-Epimer) (Less Active) Mox_R->Mox_S Hydrolyzed Hydrolyzed Product (Inactive) (Opened β-Lactam Ring) Mox_R->Hydrolyzed Hydrolysis (Acid/Base/Enzyme) Mox_S->Hydrolyzed Hydrolysis (Acid/Base/Enzyme)

Caption: Primary degradation pathways of this compound in solution.

Experimental Workflow: Stability & Bioactivity

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Start This compound Stock Solution Stress Forced Degradation (Acid, Base, Heat, Light, H2O2) Start->Stress HPLC Stability-Indicating HPLC (Quantify Parent & Degradants) Start->HPLC Control (t=0) MIC MIC Testing (Determine Bioactivity) Start->MIC Control Stress->HPLC Degraded Samples Stress->MIC Degraded Samples Deg_Profile Degradation Profile & Pathways HPLC->Deg_Profile Activity_Change Bioactivity Impact (MIC Comparison) MIC->Activity_Change

Caption: Workflow for assessing this compound stability and bioactivity.

Mechanism of Action & Impact of Hydrolysis

MoA cluster_active Active this compound cluster_inactive Inactive Hydrolyzed Product Mox This compound Intact β-Lactam Ring PBP PBP (Transpeptidase) Active Site (Serine) Mox->PBP Binds & Acylates Inactivated_PBP Inactivated PBP (Covalent Bond) PBP->Inactivated_PBP Inhibition Inhibition of Cell Wall Synthesis Inactivated_PBP->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis Hydrolyzed Hydrolyzed this compound Opened β-Lactam Ring PBP2 PBP (Transpeptidase) Active Site (Serine) Hydrolyzed->PBP2 No Binding No_Inhibition Cell Wall Synthesis Continues PBP2->No_Inhibition

Caption: this compound inhibits PBP; hydrolysis prevents this binding.

References

Technical Support Center: Overcoming Moxalactam Resistance in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome Moxalactam resistance in Gram-negative bacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound against Gram-negative isolates.

Possible Cause 1: Beta-Lactamase Production

  • Question: My Gram-negative isolate shows high resistance to this compound. How can I determine if beta-lactamase production is the cause?

  • Answer: The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamases. While this compound is stable against many common beta-lactamases, certain enzymes, such as PSE-2 and PSE-3 in Pseudomonas aeruginosa and increased levels of chromosomal AmpC beta-lactamases in species like Serratia marcescens and Enterobacter cloacae, can hydrolyze this compound.[1][2]

    To investigate this, you can perform a beta-lactamase activity assay using a chromogenic substrate like nitrocefin. A rapid color change from yellow to red upon addition of bacterial lysate indicates the presence of beta-lactamase activity.

    Experimental Protocol: Nitrocefin Assay for Beta-Lactamase Activity

    • Prepare Bacterial Lysate:

      • Culture the bacterial isolate to mid-log phase in a suitable broth medium.

      • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

      • Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or chemical lysis.

      • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the periplasmic and cytoplasmic proteins.

    • Nitrocefin Assay:

      • Prepare a working solution of nitrocefin in a suitable buffer (e.g., PBS).

      • In a 96-well plate, add a specific volume of the bacterial lysate supernatant.

      • Add the nitrocefin working solution to each well.

      • Monitor the change in absorbance at 490 nm over time using a microplate reader.

      • A rapid increase in absorbance indicates hydrolysis of nitrocefin and the presence of beta-lactamase activity.

    Troubleshooting:

    • No color change: The isolate may not produce a beta-lactamase capable of hydrolyzing nitrocefin, or the enzyme concentration in the lysate is too low. Try concentrating the lysate.

    • Slow color change: This could indicate low levels of beta-lactamase production. Ensure you are comparing the rate of color change to a known beta-lactamase-producing positive control and a non-producing negative control.

Possible Cause 2: Reduced Outer Membrane Permeability

  • Question: My isolate has low beta-lactamase activity, but still exhibits this compound resistance. What other mechanism could be involved?

  • Answer: Reduced permeability of the bacterial outer membrane can limit the entry of this compound into the periplasmic space, preventing it from reaching its target, the penicillin-binding proteins (PBPs). This is often due to modifications in the structure or expression of outer membrane porins.

    An outer membrane permeability assay can help determine if this is the case.

    Experimental Protocol: Outer Membrane Permeability Assay

    • Culture and Prepare Cells:

      • Grow the bacterial isolate to the mid-logarithmic phase.

      • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES).

      • Resuspend the cells to a standardized optical density.

    • NPN Uptake Assay:

      • Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments like the cell membrane.

      • Measure the baseline fluorescence.

      • Add a membrane-permeabilizing agent (e.g., polymyxin B) as a positive control to disrupt the outer membrane, which will result in a significant increase in NPN fluorescence.

      • To test the effect of potential permeabilizers in overcoming resistance, you can add the compound of interest prior to the NPN and measure the change in fluorescence. An increase in fluorescence suggests outer membrane destabilization.

    Troubleshooting:

    • High background fluorescence: Ensure the washing steps are thorough to remove any residual media components that might fluoresce.

    • No increase in fluorescence with positive control: The concentration of the permeabilizing agent may be too low, or the cells may have a particularly robust outer membrane.

Possible Cause 3: Altered Penicillin-Binding Proteins (PBPs)

  • Question: If both beta-lactamase activity and outer membrane permeability do not seem to be the primary drivers of resistance, what is the next logical step?

  • Answer: Resistance can also arise from alterations in the target of this compound, the penicillin-binding proteins (PBPs). Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, rendering it less effective.

    A competitive PBP binding assay can be used to assess the affinity of this compound for the PBPs of your resistant isolate compared to a susceptible control strain.

    Experimental Protocol: Competitive PBP Binding Assay

    • Prepare Cell Membranes:

      • Grow bacterial cultures to the mid-log phase.

      • Harvest and wash the cells.

      • Lyse the cells and isolate the cell membrane fraction, which contains the PBPs, through ultracentrifugation.

    • Competitive Binding:

      • Incubate the isolated membranes with varying concentrations of this compound.

      • Add a labeled penicillin (e.g., biotinylated or fluorescently tagged ampicillin) that will bind to any PBPs not already bound by this compound.

      • Terminate the binding reaction.

    • Detection:

      • Separate the membrane proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and detect the labeled penicillin using an appropriate method (e.g., streptavidin-HRP for biotinylated probes or fluorescence imaging).

      • A decrease in the signal from the labeled penicillin at a given this compound concentration indicates competition for PBP binding. A higher concentration of this compound required to inhibit the binding of the labeled penicillin in the resistant strain compared to the susceptible strain suggests reduced PBP affinity.

    Troubleshooting:

    • Weak signal: The amount of membrane preparation may be insufficient, or the labeled penicillin may not be binding effectively. Ensure the labeled probe is fresh and used at the recommended concentration.

    • No competition observed: The concentration range of this compound may be too low. Increase the concentrations used for incubation.

Issue 2: Inconsistent results in this compound synergy testing.
  • Question: I am performing checkerboard assays to test for synergy between this compound and other antibiotics, but my results are not reproducible. What could be the cause?

  • Answer: Inconsistent results in synergy testing can arise from several factors, including the stability of the compounds, the inoculum preparation, and the interpretation of the results.

    Experimental Protocol: Checkerboard Broth Microdilution Assay

    • Prepare Antibiotic Solutions:

      • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent.

      • Create a series of two-fold dilutions for each antibiotic in a 96-well microtiter plate. One antibiotic is diluted along the rows, and the other is diluted along the columns.

    • Inoculum Preparation:

      • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in Mueller-Hinton broth.

    • Inoculation and Incubation:

      • Add the bacterial inoculum to each well of the plate.

      • Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours).

    • Data Analysis:

      • Determine the MIC of each antibiotic alone and in combination.

      • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

    Troubleshooting:

    • Precipitation of antibiotics: Ensure that the concentrations of the antibiotics used do not exceed their solubility in the test medium.

    • Inoculum variability: Prepare a fresh inoculum for each experiment and ensure it is standardized accurately.

    • Edge effects in microtiter plates: Avoid using the outermost wells of the plate, as they are more prone to evaporation, which can affect antibiotic concentrations.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary mechanisms of this compound resistance in Gram-negative bacteria?

    • A1: The main resistance mechanisms include:

      • Enzymatic degradation: Production of beta-lactamases that can hydrolyze this compound.

      • Reduced permeability: Alterations in the outer membrane porins that decrease the influx of the drug.

      • Target modification: Mutations in penicillin-binding proteins (PBPs) that lower the binding affinity of this compound.

      • Efflux pumps: Active transport of this compound out of the bacterial cell.

  • Q2: Which beta-lactamase inhibitors are effective in combination with this compound?

    • A2: While this compound is resistant to many older beta-lactamases, newer extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases can be a challenge. The effectiveness of beta-lactamase inhibitors in combination with this compound is not as extensively studied as with other beta-lactams. However, investigating combinations with inhibitors like clavulanic acid, sulbactam, or tazobactam against specific resistant strains through synergy testing is a rational approach.

  • Q3: Can this compound be used in combination with non-beta-lactam antibiotics?

    • A3: Yes, combination therapy with aminoglycosides like amikacin and gentamicin has shown synergistic effects against Pseudomonas aeruginosa and Serratia marcescens.[3][4] This approach can broaden the spectrum of activity and potentially overcome resistance.

  • Q4: How can I investigate the role of efflux pumps in this compound resistance?

    • A4: You can assess the role of efflux pumps by performing MIC testing in the presence and absence of an efflux pump inhibitor (EPI) such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC of this compound in the presence of the EPI suggests that efflux is a contributing factor to resistance.

  • Q5: Are there any known issues with this compound susceptibility testing?

    • A5: Yes, the stability of this compound in susceptibility testing disks can be a concern. The presence of a decarboxylated analog of this compound, which has altered activity against some bacteria, can lead to inaccurate results. It is crucial to use quality-controlled disks and adhere to standardized testing protocols.

Data Presentation

Table 1: Synergistic Activity of this compound in Combination with Amikacin against P. aeruginosa and S. marcescens

Organism (Number of Isolates)This compound + Amikacin Synergy (%)
Amikacin-Susceptible P. aeruginosaHigh
Amikacin-Resistant P. aeruginosaModerate
Amikacin-Susceptible S. marcescensModerate

Data compiled from studies showing frequent in vitro synergistic activity.[3]

Table 2: MICs of this compound and Comparators against ESBL-Producing E. coli and K. pneumoniae

OrganismThis compound MIC (mg/L)Cefotaxime MIC (mg/L)Cefoperazone/Sulbactam MIC (mg/L)
E. coli ATCC259220.50.060.5/0.5
E. coli 3376 (CTX-M)0.5>25616/16
K. pneumoniae 2689 (CTX-M)0.2525632/32

This table demonstrates the potent activity of this compound against ESBL-producing strains compared to other cephalosporins.[5]

Visualizations

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Entry Periplasm Periplasm Outer_Membrane->Periplasm PBP Penicillin-Binding Proteins (Target) Periplasm->PBP Binding & Inhibition Beta_Lactamase Beta-Lactamase Periplasm->Beta_Lactamase Hydrolysis Efflux_Pump Efflux Pump Periplasm->Efflux_Pump Export Efflux_Pump->Outer_Membrane Reduced_Permeability Reduced Permeability (Porin Modification) Altered_PBP Altered PBP (Reduced Affinity) Experimental_Workflow Start Resistant Isolate (High this compound MIC) Beta_Lactamase_Assay Beta-Lactamase Assay (Nitrocefin) Start->Beta_Lactamase_Assay Permeability_Assay Outer Membrane Permeability Assay Beta_Lactamase_Assay->Permeability_Assay If negative/low PBP_Assay PBP Binding Assay Permeability_Assay->PBP_Assay If permeability is normal Synergy_Testing Synergy Testing (Checkerboard Assay) PBP_Assay->Synergy_Testing Conclusion Identify Resistance Mechanism & Overcoming Strategy Synergy_Testing->Conclusion AmpC_Regulation cluster_cell Bacterial Cell This compound This compound Cell_Wall_Precursors Cell Wall Precursors This compound->Cell_Wall_Precursors Induces accumulation of cell wall degradation products AmpG AmpG (Permease) Cell_Wall_Precursors->AmpG Transport into cytoplasm AmpR AmpR (Transcriptional Regulator) Cell_Wall_Precursors->AmpR Accumulated precursors activate AmpR AmpD AmpD AmpG->AmpD AmpD->AmpR Normally degrades precursors, preventing AmpR activation ampC ampC gene AmpR->ampC Activates transcription AmpC_protein AmpC Beta-Lactamase ampC->AmpC_protein Translation AmpC_protein->this compound Hydrolysis

References

Technical Support Center: Improving Moxalactam Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Moxalactam for in vivo applications.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the preparation of this compound solutions for experimental use.

1. Issue: My this compound solution is cloudy or shows precipitation after preparation.

  • Possible Cause 1: Exceeded Solubility Limit. this compound has a finite solubility in aqueous solutions.

    • Troubleshooting Tip: Refer to the solubility data in Table 1. Ensure the desired concentration does not exceed the known solubility of this compound sodium salt in water, which is approximately 50 mg/mL.[1][2] If a higher concentration is required, consider using a different solvent system.

  • Possible Cause 2: pH of the Solution. The stability of this compound is pH-dependent. Extreme pH values can lead to degradation and precipitation.[3][4]

    • Troubleshooting Tip: this compound exhibits maximum stability in the pH range of 4.0 to 6.0.[3] Measure the pH of your final solution and adjust if necessary using biocompatible buffers.

  • Possible Cause 3: Low Temperature. Solubility can decrease at lower temperatures.

    • Troubleshooting Tip: Prepare the solution at room temperature. If it must be stored at a lower temperature, check for precipitation before use and gently warm to redissolve if necessary, keeping in mind the stability of the compound.

2. Issue: I cannot achieve a high enough concentration of this compound for my in vivo study.

  • Possible Cause: Poor Solubility in the Chosen Vehicle. The required dose for an in vivo study might necessitate a concentration higher than the aqueous solubility of this compound.

    • Troubleshooting Tip 1: Use of Co-solvents. The addition of a biocompatible co-solvent can significantly increase the solubility of this compound. Refer to the "Experimental Protocols" section for a general method of using co-solvents. Commonly used co-solvents for parenteral formulations include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[5]

    • Troubleshooting Tip 2: Complexation with Cyclodextrins. Cyclodextrins can form inclusion complexes with drug molecules, enhancing their apparent aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used in parenteral formulations.[9] A general protocol for using cyclodextrins is provided in the "Experimental Protocols" section.

3. Issue: I am concerned about the potential toxicity of my this compound formulation in my animal model.

  • Concern: Toxicity of this compound itself.

    • Information: Preclinical studies in several animal species have evaluated the toxicity of this compound. High doses have been associated with effects such as soft stool and cecal dilatation, which were reversible.[10] It was also found to be considerably less nephrotoxic than some other cephalosporins.[10]

  • Concern: Toxicity of Excipients (Co-solvents, Cyclodextrins).

    • Troubleshooting Tip: Always consult the literature for the safety and toxicity data of any excipient used in your in vivo formulation for the specific animal model and route of administration. The concentration of the excipient should be kept to the minimum required to achieve the desired this compound concentration.

Frequently Asked Questions (FAQs)

What is the aqueous solubility of this compound?

The sodium salt of this compound is soluble in water at approximately 50 mg/mL.[1][2] It is also soluble in DMSO at approximately 5 mg/mL.[1]

How does pH affect the solubility and stability of this compound?

The degradation of this compound in aqueous solution is pH-dependent. The minimum degradation rate, and therefore maximum stability, is observed between pH 4.0 and 6.0.[3] Both acidic and basic conditions beyond this range can accelerate degradation.[3]

What are some common strategies to improve the solubility of this compound for in vivo use?

Common strategies include the use of co-solvents (e.g., DMSO, PEG 300, propylene glycol) and complexation agents like cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[5][8] The choice of method depends on the required concentration, the route of administration, and the animal model being used.

Are there any known stability issues with this compound solutions?

Aqueous solutions of this compound are not recommended to be stored for more than one day.[1] It is advisable to prepare fresh solutions for each experiment to ensure potency and avoid the administration of degradation products. The beta-lactam ring in this compound is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of other reactive species.[4][11]

Data Presentation

Table 1: Solubility of this compound (Sodium Salt)

SolventApproximate SolubilityReference(s)
Water50 mg/mL[1][2]
DMSO5 mg/mL[1]

Table 2: pH-Dependent Stability of this compound in Aqueous Solution

pH RangeStabilityReference(s)
< 4.0Increased degradation[3]
4.0 - 6.0Optimal Stability [3]
> 6.0Increased degradation[3]

Experimental Protocols

Protocol 1: Preparation of a Basic Aqueous Solution of this compound

  • Calculate the required amount of this compound sodium salt based on the desired concentration and final volume.

  • Weigh the this compound sodium salt accurately.

  • Add the powder to a sterile container.

  • Add a portion of the vehicle (e.g., sterile water for injection or saline) to the container.

  • Vortex or sonicate briefly to aid dissolution.

  • Add the remaining vehicle to reach the final desired volume.

  • Ensure the solution is clear and free of particulates before use.

  • If necessary, measure the pH and adjust to be within the optimal stability range (pH 4.0-6.0) using a biocompatible acid or base.

Protocol 2: General Method for Using Co-solvents

  • Select a biocompatible co-solvent (e.g., DMSO, PEG 300).

  • Dissolve the weighed this compound sodium salt in a minimal amount of the co-solvent.

  • Slowly add the primary aqueous vehicle (e.g., saline or PBS) to the co-solvent mixture with continuous stirring or vortexing.

  • Monitor for any signs of precipitation.

  • The final concentration of the co-solvent should be kept as low as possible and within safe limits for the intended in vivo study.

Protocol 3: General Method for Using Cyclodextrins

  • Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in the aqueous vehicle. The concentration of the cyclodextrin will depend on the desired enhancement of this compound solubility and should be determined based on preliminary experiments or literature data.

  • Slowly add the weighed this compound sodium salt to the cyclodextrin solution while stirring.

  • Continue to stir the mixture at room temperature until the this compound is fully dissolved. This may take some time.

  • Visually inspect the solution to ensure it is clear and free of particles.

Visualizations

experimental_workflow Workflow for Improving this compound Solubility start Start: Determine Required this compound Concentration for In Vivo Study check_solubility Is required concentration <= 50 mg/mL in aqueous vehicle? start->check_solubility prepare_aqueous Prepare simple aqueous solution (Protocol 1) check_solubility->prepare_aqueous Yes solubility_enhancement Solubility Enhancement Required check_solubility->solubility_enhancement No end_success Solution Ready for In Vivo Use prepare_aqueous->end_success choose_method Choose Enhancement Method solubility_enhancement->choose_method co_solvent Use Co-solvents (Protocol 2) choose_method->co_solvent Co-solvent cyclodextrin Use Cyclodextrins (Protocol 3) choose_method->cyclodextrin Cyclodextrin optimize Optimize Formulation (Vary excipient concentration) co_solvent->optimize cyclodextrin->optimize check_toxicity Review Excipient Toxicity Data optimize->check_toxicity safe Formulation is potentially safe check_toxicity->safe Acceptable unsafe Consider alternative method check_toxicity->unsafe Unacceptable safe->end_success unsafe->choose_method moxalactam_moa Mechanism of Action of this compound cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cross_linking Peptidoglycan Cross-linking pbp->cross_linking no_cross_linking Inhibition of Cross-linking pbp->no_cross_linking peptidoglycan_synthesis Peptidoglycan Precursors peptidoglycan_synthesis->pbp cell_wall Stable Cell Wall cross_linking->cell_wall This compound This compound inhibition Inhibition This compound->inhibition inhibition->pbp cell_lysis Weakened Cell Wall & Cell Lysis no_cross_linking->cell_lysis

References

Technical Support Center: Minimizing Moxalactam-Induced Artifacts in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential artifacts in your microscopy experiments when working with Moxalactam.

Understanding this compound and Its Effects

This compound is a broad-spectrum β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a weakened cell wall, causing morphological changes and eventual cell lysis. When preparing samples treated with this compound for microscopy, these morphological changes can sometimes be misinterpreted as experimental artifacts. This guide will help you distinguish between true cellular responses and preparation-induced artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the expected morphological changes in bacteria treated with this compound?

A1: As this compound inhibits cell wall synthesis, you can expect to observe significant changes in bacterial morphology. Common changes include cell elongation (filamentation), formation of spheroplasts (spherical cells lacking a rigid cell wall), or cell lysis, depending on the bacterial species, the concentration of this compound, and the duration of treatment.

Q2: How can I be sure that the observed morphological changes are due to this compound and not an artifact of my sample preparation?

A2: To differentiate between this compound-induced effects and artifacts, it is crucial to include proper controls in your experiment. You should have an untreated control group of bacteria that undergoes the exact same sample preparation and microscopy workflow. Any morphological changes observed only in the this compound-treated group can be attributed to the antibiotic's effect.

Q3: Can the concentration of this compound affect the observed morphology?

A3: Yes, the concentration of this compound is a critical factor. Sub-inhibitory concentrations might lead to subtle changes like slight elongation, while concentrations at or above the Minimum Inhibitory Concentration (MIC) are more likely to cause dramatic effects such as filamentation, spheroplast formation, or lysis. It is advisable to perform a dose-response experiment to characterize the morphological changes at different concentrations.

Q4: Does the growth phase of the bacteria influence the effects of this compound?

A4: Absolutely. This compound is most effective against actively dividing bacteria, as this is when cell wall synthesis is most active. Bacteria in the stationary phase will be less affected. For consistent and reproducible results, it is recommended to treat bacteria in the mid-exponential growth phase.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cells appear lysed or fragmented in all samples, including controls. Harsh sample preparation (e.g., excessive vortexing, centrifugation speed too high).Handle samples gently. Reduce centrifugation speed and vortexing time. Ensure all solutions are isotonic to prevent osmotic shock.
Untreated control cells show abnormal morphology. Contamination of culture media or reagents.Use fresh, sterile media and reagents. Check your bacterial culture for any signs of contamination.
Inconsistent morphological changes across the same this compound-treated sample. Uneven distribution of this compound in the culture.Ensure thorough mixing of this compound into the bacterial culture at the start of the treatment.
High background fluorescence in immunofluorescence microscopy. Non-specific antibody binding or autofluorescence.Include a secondary antibody-only control. Use a blocking solution (e.g., BSA or serum) to reduce non-specific binding. Choose fluorophores with longer excitation and emission wavelengths to minimize autofluorescence.
Blurry or out-of-focus images. Incorrect microscope settings or sample mounting.Ensure the microscope is properly calibrated and focused. Use an appropriate mounting medium and ensure the coverslip is correctly placed to avoid movement.
Observed morphology is different from expected (e.g., no filamentation). Bacterial strain may be resistant to this compound. Incorrect this compound concentration.Verify the susceptibility of your bacterial strain to this compound. Prepare fresh solutions of this compound and verify the final concentration in your experiment.

Quantitative Data: this compound MIC Values

The following table provides a summary of Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species. These values can serve as a reference for designing your experiments. Note that MICs can vary depending on the specific strain and the testing method used.

Bacterial Species MIC90 (µg/mL)
Escherichia coli0.125
Klebsiella pneumoniae0.125
Proteus mirabilis0.125
Staphylococcus aureus8.0
Streptococcus pneumoniae8.0
Pseudomonas aeruginosa8.0

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested strains.

Experimental Protocols

Protocol: Preparation of Bacterial Samples for Microscopy after this compound Treatment

This protocol outlines the steps for preparing bacterial samples for light microscopy after treatment with this compound to minimize preparation-induced artifacts.

Materials:

  • Bacterial culture in mid-exponential growth phase

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Microscope slides and coverslips

  • Mounting medium

  • (Optional for fluorescence) Fluorescent stains (e.g., DAPI for DNA, FM 4-64 for membrane)

Procedure:

  • Bacterial Culture and Treatment:

    • Grow a bacterial culture to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

    • Divide the culture into a control group and one or more treatment groups.

    • Add the desired concentration of this compound to the treatment groups. Add an equivalent volume of vehicle (the solvent for this compound) to the control group.

    • Incubate all cultures under the same conditions for the desired treatment duration.

  • Harvesting and Fixation:

    • Gently pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Carefully remove the supernatant.

    • Gently resuspend the cell pellet in sterile PBS.

    • Repeat the wash step twice to remove any residual media and this compound.

    • After the final wash, resuspend the pellet in the fixative solution and incubate for 15-30 minutes at room temperature.

  • Staining (Optional for Fluorescence Microscopy):

    • If using fluorescent stains, wash the fixed cells with PBS to remove the fixative.

    • Resuspend the cells in the staining solution containing the desired fluorescent dyes.

    • Incubate as per the stain manufacturer's instructions, typically in the dark.

    • Wash the cells with PBS to remove excess stain.

  • Mounting:

    • Resuspend the final cell pellet in a small volume of PBS or mounting medium.

    • Place a small drop (5-10 µL) of the cell suspension onto a clean microscope slide.

    • Carefully place a coverslip over the drop, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant if long-term observation is required.

  • Microscopy:

    • Observe the samples under the microscope using appropriate settings (e.g., phase contrast, DIC, or fluorescence channels).

    • Capture images from multiple fields of view for both control and treated samples for a representative analysis.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Moxalactam_Mechanism cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Inhibition leads to Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Lysis Cell Lysis & Altered Morphology Weakened_Cell_Wall->Lysis

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow: Minimizing Microscopy Artifacts

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Microscopy & Analysis start Start: Mid-exponential Bacterial Culture treatment Treatment: - Control (Vehicle) - this compound (various conc.) start->treatment harvest Gentle Harvesting & Washing (PBS) treatment->harvest fixation Fixation (e.g., 4% PFA) harvest->fixation staining Staining (Optional) (e.g., DAPI, FM 4-64) fixation->staining mounting Mounting on Slide staining->mounting microscopy Image Acquisition (Phase Contrast/Fluorescence) mounting->microscopy analysis Image Analysis: - Quantify Morphology - Compare Treated vs. Control microscopy->analysis conclusion Conclusion: Attribute differences to This compound effect analysis->conclusion

Caption: Workflow for studying this compound's effects while minimizing artifacts.

Moxalactam Susceptibility Disk Quality Control: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for issues encountered during Moxalactam susceptibility disk quality control experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound quality control (QC) results for Staphylococcus aureus (e.g., ATCC® 25923™) are consistently out of range, showing larger than expected zones of inhibition. What is a potential cause?

A1: A known issue with this compound disks involves the degradation of the parent compound into its decarboxylated analog. This degradant is significantly more active against S. aureus than the parent this compound.[1][2] This can lead to falsely large zones of inhibition. If you observe this pattern, particularly if results for Gram-negative QC strains like Escherichia coli remain within range, it is highly indicative of disk degradation.

Q2: What are the recommended quality control organisms for this compound susceptibility testing?

A2: Standard QC strains for antimicrobial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI), should be used. These typically include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

  • Pseudomonas aeruginosa ATCC® 27853™

Q3: Where can I find the official acceptable quality control ranges for this compound susceptibility disks?

A3: The definitive source for acceptable zone diameter ranges for quality control strains is the most current version of the CLSI document M100, "Performance Standards for Antimicrobial Susceptibility Testing".[3][4][5][6][7] These tables are updated regularly, so it is crucial to consult the latest edition for accurate QC interpretation.

Q4: My QC results for all organisms are out of range. What are some general factors that could be causing this?

A4: When all QC strains show out-of-range results, the issue is likely systemic. Common factors include procedural errors or problems with materials.[8][9] Key areas to investigate are inoculum preparation, the Mueller-Hinton agar (MHA), incubation conditions, or the disk storage and handling. A thorough review of the entire testing procedure is warranted.

Troubleshooting Guide

Issue 1: Zone Sizes for S. aureus are Too Large; Gram-Negative QC is In Range
  • Possible Cause: Degradation of this compound in the susceptibility disks.[1][2]

  • Corrective Actions:

    • Check Disk Lot and Expiration: Verify that the this compound disks are from a new, unexpired lot.

    • Review Storage Conditions: Ensure disks have been stored at the recommended temperature (typically -20°C or as specified by the manufacturer) in a tightly sealed container with a desiccant.[8]

    • Use a New Lot: Test a new lot of this compound disks to see if the problem resolves.

    • Contact Manufacturer: If a new lot resolves the issue, inform the manufacturer of the previous lot's performance.

Issue 2: All QC Zone Diameters are Consistently Too Small or Too Large
  • Possible Causes:

    • Incorrect inoculum density.

    • Improper Mueller-Hinton agar (MHA) depth or pH.

    • Incorrect incubation temperature or duration.[8]

    • Deterioration of the antimicrobial agent on the disk.

  • Corrective Actions:

    • Verify Inoculum Preparation: Ensure the bacterial suspension turbidity matches a 0.5 McFarland standard. An inoculum that is too dense will result in smaller zones, while an inoculum that is too light will produce larger zones.

    • Check MHA Plates: Confirm the agar depth is between 4 and 5 mm. Verify the pH of the MHA is within the recommended range (typically 7.2 to 7.4).

    • Validate Incubation: Check the incubator temperature to ensure it is stable at 35°C ± 2°C. Confirm incubation time is between 16-18 hours.

    • Assess Disk Storage: Review disk storage procedures as outlined in Issue 1.

Issue 3: Random or Occasional Out-of-Range Results
  • Possible Causes:

    • Minor variations in technique (e.g., inconsistent lawn streaking).

    • Improper disk placement or movement after application.

    • Errors in zone measurement.

  • Corrective Actions:

    • Review Technique: Observe the technique of all personnel performing the assay to ensure consistency.

    • Proper Disk Application: Ensure disks are pressed firmly onto the agar to ensure complete contact. Do not move a disk once it has been placed.

    • Standardize Measurement: Use calipers or a calibrated ruler to measure zone diameters. Ensure proper lighting to clearly see the edge of the zone of inhibition. Repeat the test, paying close attention to procedural details.

Quantitative Data Summary

The acceptable zone diameter ranges for this compound quality control testing must be obtained from the latest edition of the CLSI M100 document. The table below is a representative example and should not be used for official quality control interpretation.

Quality Control StrainATCC® NumberThis compound Disk PotencyExample Acceptable Zone Diameter Range (mm)
Escherichia coli2592230 µg23 - 29
Staphylococcus aureus2592330 µg20 - 26
Pseudomonas aeruginosa2785330 µg17 - 23
Note: These values are for illustrative purposes only. Always refer to the current CLSI M100 supplement for official QC ranges.

Experimental Protocols

Kirby-Bauer Disk Diffusion Quality Control Procedure

This protocol is a summary based on CLSI guidelines. Refer to the CLSI M02 document for complete, detailed instructions.

  • Prepare QC Strain Inoculum: a. Select 3-5 well-isolated colonies of a QC strain from a non-selective agar plate after 18-24 hours of incubation. b. Transfer the colonies to a tube of sterile broth (e.g., Tryptic Soy Broth). c. Incubate the broth at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours). d. Adjust the turbidity of the suspension with sterile broth or saline to match the 0.5 McFarland standard. This is a critical step for accurate results.

  • Inoculate Mueller-Hinton Agar Plate: a. Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. b. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Apply this compound Susceptibility Disk: a. Using sterile forceps or a disk dispenser, place a 30 µg this compound disk onto the inoculated agar surface. b. Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • Incubate: a. Invert the plate and place it in a non-CO₂ incubator set to 35°C ± 2°C. b. Incubate for 16-18 hours.

  • Read and Interpret Results: a. After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler. b. Compare the measured zone diameter to the acceptable ranges published in the current CLSI M100 document.

Visualizations

QC_Troubleshooting_Workflow start QC Result Out of Range check_s_aureus Is only S. aureus QC out of range (zones too large)? start->check_s_aureus check_all_qc Are all QC strains out of range? check_s_aureus->check_all_qc No degradation Suspect this compound Disk Degradation check_s_aureus->degradation Yes systemic_issue Suspect Systemic Issue (Inoculum, Media, Incubation) check_all_qc->systemic_issue Yes random_error Suspect Random Error (Technique, Measurement) check_all_qc->random_error No corrective_action_degradation Corrective Actions: 1. Check disk lot/expiration 2. Verify storage conditions 3. Test new lot of disks degradation->corrective_action_degradation corrective_action_systemic Corrective Actions: 1. Re-standardize inoculum 2. Check MHA plates (depth, pH) 3. Validate incubator conditions systemic_issue->corrective_action_systemic corrective_action_random Corrective Actions: 1. Review user technique 2. Ensure proper disk placement 3. Repeat test carefully random_error->corrective_action_random end Document Findings & Re-run QC corrective_action_degradation->end corrective_action_systemic->end corrective_action_random->end

Caption: Troubleshooting workflow for out-of-range this compound QC results.

Kirby_Bauer_QC_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_inoculum 1. Prepare Inoculum (from isolated colonies) standardize 2. Standardize to 0.5 McFarland prep_inoculum->standardize inoculate 3. Inoculate MHA Plate (uniform lawn) standardize->inoculate apply_disk 4. Apply this compound Disk inoculate->apply_disk incubate 5. Incubate (16-18h at 35°C) apply_disk->incubate measure 6. Measure Zone Diameter (mm) incubate->measure compare 7. Compare to CLSI M100 Acceptable Ranges measure->compare result Result: In Control or Out of Control compare->result

Caption: Standard experimental workflow for Kirby-Bauer disk diffusion QC.

References

Validation & Comparative

A Comparative Guide to Quality Control Parameters for Moxalactam and Alternative Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible antimicrobial susceptibility testing (AST) is paramount. This guide provides a comprehensive comparison of quality control (QC) parameters for the older β-lactam antibiotic, Moxalactam, alongside currently recommended alternatives. The data presented is based on historical records for this compound and the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for contemporary agents.

Note on this compound: this compound is no longer included in the current CLSI M100 or EUCAST breakpoint and quality control documents. The QC data provided for this compound is based on historical publications and should be considered for informational and comparative purposes. Laboratories performing susceptibility testing for newer agents should always refer to the latest editions of the CLSI and EUCAST standards.

Data Presentation: Quality Control Parameter Comparison

The following tables summarize the acceptable quality control ranges for disk diffusion (zone diameter in mm) and broth microdilution (Minimum Inhibitory Concentration [MIC] in µg/mL) for this compound and selected alternative agents against standard QC strains.

Table 1: Historical Quality Control Parameters for this compound Disk Diffusion (30 µg disk)

Quality Control StrainZone Diameter (mm)
Escherichia coli ATCC® 2592228-35
Staphylococcus aureus ATCC® 2592328-36
Pseudomonas aeruginosa ATCC® 2785319-25

Source: Journal of Clinical Microbiology, June 1983[1]

Table 2: Comparison of CLSI and EUCAST Quality Control Parameters for Selected Alternative Antimicrobials

Organism: Escherichia coli ATCC® 25922

Antimicrobial Agent (Disk Content/Concentration)Test MethodCLSI M100 (2024) QC RangeEUCAST QC Tables (2024) QC Range
3rd Generation Cephalosporins
Ceftazidime (30 µg)Disk Diffusion22-29 mm25-31 mm
CeftazidimeBroth Microdilution1-4 µg/mL0.5-2 µg/mL
Ceftriaxone (30 µg)Disk Diffusion25-31 mm27-33 mm
CeftriaxoneBroth Microdilution0.25-1 µg/mL0.125-0.5 µg/mL
4th Generation Cephalosporin
Cefepime (30 µg)Disk Diffusion25-31 mm25-31 mm
CefepimeBroth Microdilution0.25-1 µg/mL0.125-0.5 µg/mL
Carbapenems
Meropenem (10 µg)Disk Diffusion28-34 mm28-34 mm
MeropenemBroth Microdilution0.06-0.25 µg/mL0.03-0.125 µg/mL

Organism: Pseudomonas aeruginosa ATCC® 27853

Antimicrobial Agent (Disk Content/Concentration)Test MethodCLSI M100 (2024) QC RangeEUCAST QC Tables (2024) QC Range
3rd Generation Cephalosporin
Ceftazidime (30 µg)Disk Diffusion22-29 mm22-28 mm
CeftazidimeBroth Microdilution2-8 µg/mL1-4 µg/mL
4th Generation Cephalosporin
Cefepime (30 µg)Disk Diffusion24-30 mm23-29 mm
CefepimeBroth Microdilution2-8 µg/mL1-4 µg/mL
Carbapenem
Meropenem (10 µg)Disk Diffusion27-33 mm25-31 mm
MeropenemBroth Microdilution1-4 µg/mL0.25-1 µg/mL

Organism: Staphylococcus aureus ATCC® 25923 (CLSI) / ATCC® 29213 (EUCAST for MIC)

Antimicrobial Agent (Disk Content/Concentration)Test MethodCLSI M100 (2024) QC RangeEUCAST QC Tables (2024) QC Range
Cephalosporins
Cefoxitin (30 µg)Disk Diffusion23-29 mm23-29 mm
CefoxitinBroth Microdilution1-4 µg/mL2-8 µg/mL

Experimental Protocols

Detailed methodologies for the principal antimicrobial susceptibility tests are provided below. Adherence to these standardized procedures is critical for obtaining accurate and reproducible results.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

1. Inoculum Preparation:

  • Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. This typically takes 2 to 6 hours.

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.

2. Inoculation of the Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Allow the plate to stand for 3 to 5 minutes (but no longer than 15 minutes) to allow the agar surface to dry.

3. Application of Antimicrobial Disks:

  • Using sterile forceps or a disk dispenser, apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.

  • Ensure that the disks are firmly in contact with the agar.

  • Disks should be spaced far enough apart to prevent overlapping of the zones of inhibition (typically 24 mm from center to center).

4. Incubation:

  • Invert the plates and incubate them at 35 ± 2°C in ambient air for 16 to 20 hours.

5. Interpretation of Results:

  • After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.

  • Interpret the results by comparing the measured zone diameters to the established zone size interpretive charts provided by CLSI or EUCAST.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Inoculum Preparation:

  • Prepare an inoculum as described for the disk diffusion method, adjusting the turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

2. Preparation of Microdilution Trays:

  • Use commercially prepared or in-house prepared 96-well microdilution trays containing serial twofold dilutions of the antimicrobial agents in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Each tray should include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

3. Inoculation of Trays:

  • Within 15 minutes of preparation, inoculate each well of the microdilution tray with the diluted bacterial suspension. The final volume in each well is typically 100 µL.

4. Incubation:

  • Cover the trays to prevent evaporation and incubate at 35 ± 2°C in ambient air for 16 to 20 hours.

5. Interpretation of Results:

  • After incubation, examine the trays for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The growth control well should show turbidity, and the sterility control well should remain clear.

  • Compare the MIC value to the established breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Mandatory Visualizations

The following diagrams illustrate key workflows in antimicrobial susceptibility testing.

AST_Workflow cluster_prep Inoculum Preparation cluster_disk Disk Diffusion cluster_mic Broth Microdilution cluster_report Reporting p1 Select 3-5 isolated colonies p2 Suspend in broth p1->p2 p3 Incubate to 0.5 McFarland turbidity p2->p3 p4 Standardize turbidity p3->p4 d1 Inoculate Mueller-Hinton agar p4->d1 Within 15 min m1 Dilute standardized inoculum p4->m1 Within 15 min d2 Apply antimicrobial disks d1->d2 d3 Incubate 16-20 hours d2->d3 d4 Measure zones of inhibition (mm) d3->d4 r1 Compare to CLSI/EUCAST Breakpoints d4->r1 m2 Inoculate microdilution tray m1->m2 m3 Incubate 16-20 hours m2->m3 m4 Determine MIC (µg/mL) m3->m4 m4->r1 r2 Report as S, I, or R r1->r2

Caption: General workflow for antimicrobial susceptibility testing.

QC_Logic start Perform AST on QC Strain check Result within acceptable range? start->check proceed Proceed with testing clinical isolates check->proceed Yes troubleshoot Troubleshoot AST procedure check->troubleshoot No retest Retest QC strain troubleshoot->retest retest->check

Caption: Quality control logic for antimicrobial susceptibility testing.

References

A Head-to-Head Comparison of Moxalactam with Other Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the third-generation cephalosporin, Moxalactam, with its contemporaries, including Cefotaxime, Cefoperazone, and Ceftazidime. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these critical antibiotics.

Executive Summary

This compound, a 1-oxa-β-lactam antibiotic, is often grouped with third-generation cephalosporins due to its similar spectrum of activity and mechanism of action. While it demonstrates potent activity against a broad range of gram-negative bacteria, particularly Enterobacteriaceae, its clinical use has been tempered by a notable association with bleeding-related adverse effects. This guide delves into a comparative analysis of its efficacy, safety, and pharmacokinetic profile against other prominent third-generation cephalosporins.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Third-generation cephalosporins, including this compound, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. The primary targets of these antibiotics are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these enzymes, the cephalosporins disrupt cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

Different cephalosporins exhibit varying affinities for different PBPs, which can influence their spectrum of activity. For instance, this compound has been shown to have a high affinity for PBP-3 and PBP-1a in Escherichia coli.

Mechanism of Action of Third-Generation Cephalosporins Cephalosporin Third-Generation Cephalosporin (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cephalosporin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking Cephalosporin->Peptidoglycan Inhibition PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Bacterial Death Peptidoglycan->Lysis Disruption leads to Workflow for MIC Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antibiotics in Microtiter Plates prep_plates->inoculate incubate Incubate Plates at 35°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end Workflow for a Randomized Controlled Clinical Trial screening Patient Screening and Informed Consent randomization Randomization (Double-Blind) screening->randomization treatment Treatment Administration (this compound or Comparator) randomization->treatment monitoring Monitoring for Efficacy (Clinical & Microbiological) and Safety (Adverse Events) treatment->monitoring data_collection Data Collection at Predefined Intervals monitoring->data_collection analysis Statistical Analysis of Outcomes data_collection->analysis conclusion Conclusion on Comparative Efficacy and Safety analysis->conclusion

Cross-Resistance Between Moxalactam and Other β-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Moxalactam's performance against other β-lactam antibiotics, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound (also known as Latamoxef) is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] Its stability against hydrolysis by many β-lactamases made it a significant therapeutic agent, particularly for infections caused by Enterobacteriaceae.[1] However, the emergence of antibiotic resistance necessitates a clear understanding of cross-resistance patterns with other β-lactams. This guide provides a comparative analysis of this compound, summarizing key experimental data and outlining the methodologies used to assess cross-resistance.

Mechanisms of Cross-Resistance

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. For β-lactam antibiotics like this compound, the primary mechanisms include:

  • β-Lactamase Production: Bacteria can produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[2] this compound is noted for its resistance to many common β-lactamases, a property attributed to its 7-α-methoxy group.[3] However, the emergence of extended-spectrum β-lactamases (ESBLs) and other potent cephalosporinases can lead to resistance and cross-resistance with other cephalosporins.[2][4]

  • Target Site Modification: β-lactam antibiotics typically bind to Penicillin-Binding Proteins (PBPs) to inhibit cell wall synthesis. Alterations in the structure of these PBPs can reduce the binding affinity of the antibiotic, leading to resistance that can affect multiple β-lactams.[2][5]

  • Decreased Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification of porin channels, can restrict the entry of antibiotics into the cell.[2][5] This mechanism often results in broad cross-resistance among β-lactams.

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching its target concentration.[2]

Studies on Serratia marcescens have shown that resistance to this compound can involve a combination of these mechanisms, including decreased permeability and increased β-lactamase production.[5] Similarly, the development of resistance in Pseudomonas aeruginosa during this compound therapy has been observed to confer cross-resistance to other antipseudomonal β-lactams.[6][7]

Cross_Resistance_Mechanism cluster_antibiotics β-Lactam Antibiotics cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition BetaLactamase β-Lactamase (e.g., ESBL) This compound->BetaLactamase Hydrolysis Cefotaxime Cefotaxime Cefotaxime->PBP Inhibition Cefotaxime->BetaLactamase Hydrolysis Other_Cephalosporins Other Cephalosporins Other_Cephalosporins->PBP Inhibition Other_Cephalosporins->BetaLactamase Hydrolysis BetaLactamase->this compound Inactivation BetaLactamase->Cefotaxime Inactivation BetaLactamase->Other_Cephalosporins Inactivation

Mechanism of β-Lactamase-Mediated Cross-Resistance.

Quantitative Data: In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize comparative MIC data for this compound and other β-lactams against various bacterial groups. Data is presented as MIC₅₀ and MIC₉₀ (the concentration required to inhibit 50% and 90% of isolates, respectively) in μg/mL.

Table 1: Activity Against Enterobacteriaceae

OrganismAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
E. coliThis compound≤0.06 - 0.50.12 - 6.3
Cefotaxime≤0.06 - 0.250.12 - 1
Klebsiella spp.This compound0.12 - 0.50.25 - 16
Cefotaxime≤0.06 - 0.250.12 - 1
Enterobacter spp.This compound0.25 - 24 - >128
Cefotaxime0.25 - 216 - >128
Cefoperazone1 - 816 - >128

Note: Data compiled from multiple studies. Ranges reflect variability between studies and isolate populations.[8][9][10]

Studies have shown that while this compound, Cefoperazone, and Cefotaxime have similar potencies against many routine clinical isolates, cross-resistance is highly variable, especially among multi-drug resistant strains.[8] For Enterobacter species, cefoxitin-inducible resistance to this compound and other third-generation cephalosporins has been demonstrated.[9][10]

Table 2: Activity Against Pseudomonas aeruginosa

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound16 - 3264 - >128
Cefoperazone8 - 1632 - 128
Cefotaxime16 - 3264 - >128
Ceftazidime2 - 48 - 16

Note: Data compiled from multiple studies.[9][10][11][12]

This compound demonstrates moderate activity against P. aeruginosa.[1] Its efficacy is generally comparable to Cefotaxime but often less than Cefoperazone and Ceftazidime.[9][10][11] Due to the risk of resistance development during treatment, this compound is not recommended as a monotherapy for serious P. aeruginosa infections.[6][12]

Table 3: Activity Against Anaerobic Bacteria

OrganismAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Bacteroides fragilis groupThis compound2 - 88 - 128
Cefotaxime8 - 3264 - 128
Cefoxitin4 - 1616 - 64
Metronidazole≤0.25 - 11 - 2
Clostridium perfringensThis compound0.25 - 21 - 4
Penicillin≤0.06 - 0.120.12 - 0.25

Note: Data compiled from multiple studies.[3][11][13][14][15]

This compound has demonstrated good activity against many anaerobic bacteria, including members of the Bacteroides fragilis group, where it is often more active than Cefotaxime.[13][15] Its stability against β-lactamases produced by many B. fragilis isolates contributes to this efficacy.[3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility tests performed using standardized methodologies. The most common of these is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method for MIC Determination (Based on CLSI/NCCLS M7)

  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared from standardized powders. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth to achieve the desired final concentrations in microtiter plates.[16][17][18]

  • Inoculum Preparation: Bacterial isolates are grown on agar plates to obtain fresh colonies. Several colonies are used to create a suspension in a sterile saline or broth, which is then adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. The standardized suspension is further diluted to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16][17]

  • Inoculation and Incubation: Each well of the microtiter plate, containing a specific concentration of an antibiotic, is inoculated with the prepared bacterial suspension. The plates are then incubated under specific conditions (e.g., 35°C for 16-20 hours for aerobic bacteria).[16][19]

  • Endpoint Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[16][20]

Experimental_Workflow cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis A Prepare serial dilutions of antibiotics in microtiter plates D Inoculate plates with standardized bacterial suspension A->D B Culture bacteria and prepare inoculum C Standardize inoculum to 0.5 McFarland B->C C->D E Incubate plates at 35°C for 16-20 hours D->E F Examine plates for visible growth E->F G Determine MIC: Lowest concentration with no growth F->G

Workflow for MIC Determination by Broth Microdilution.

Conclusion

This compound exhibits a broad spectrum of activity, particularly against Enterobacteriaceae and many anaerobic species. Its performance relative to other β-lactams like Cefotaxime and Cefoperazone varies significantly depending on the bacterial species and the presence of specific resistance mechanisms. Cross-resistance, often mediated by potent β-lactamases or changes in cell permeability, is a critical factor, especially in nosocomial pathogens like P. aeruginosa and Enterobacter spp.[6][8] The data underscores the importance of continuous surveillance of susceptibility patterns to guide the appropriate clinical use of β-lactam antibiotics.

References

Moxalactam's Standing in the Modern Antimicrobial Landscape: A Comparative Analysis Against Recent Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Moxalactam's historical spectrum of activity against the backdrop of contemporary antimicrobial resistance. Due to the limited availability of recent clinical isolate data for this compound, this guide leverages historical data and compares it with the performance of modern cephalosporins and the current resistance landscape to offer a comprehensive perspective.

This compound, a pioneering oxacephem antibiotic, demonstrated a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria upon its introduction. However, the landscape of antimicrobial resistance has evolved significantly. This guide revisits the in-vitro activity of this compound, contextualizes its historical performance with the challenges posed by recent clinical isolates, and outlines the standardized methodologies for evaluating antimicrobial susceptibility.

Comparative Antimicrobial Activity

The following tables summarize the historical minimum inhibitory concentration (MIC) data for this compound against various bacterial species and provide a contemporary view of resistance to third-generation cephalosporins, the class to which this compound is closely related. It is crucial to note that the this compound-specific data is largely from the 1980s and may not reflect current susceptibility patterns.

Table 1: Historical In-Vitro Activity of this compound Against Key Clinical Isolates (Data from the 1980s)

Bacterial SpeciesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Escherichia coli0.120.5
Klebsiella pneumoniae0.251
Enterobacter cloacae116
Proteus mirabilis≤0.120.25
Pseudomonas aeruginosa1664
Staphylococcus aureus (MSSA)48
Bacteroides fragilis14

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Recent Resistance Rates of Clinical Isolates to Third-Generation Cephalosporins (2020-2023)

Bacterial SpeciesPathogen% Resistance to Third-Generation Cephalosporins
Gram-NegativeEscherichia coli20-50%
Klebsiella pneumoniae25-60%
Pseudomonas aeruginosa15-40%
Acinetobacter baumannii40-70%
Gram-PositiveStaphylococcus aureus (MRSA)>90% (intrinsically resistant)
Streptococcus pneumoniae10-30%

Recent surveillance data highlights a significant increase in resistance to third-generation cephalosporins among key Gram-negative pathogens, largely driven by the production of extended-spectrum β-lactamases (ESBLs) and other resistance mechanisms. The World Health Organization has reported median rates of third-generation cephalosporin-resistant E. coli at 42% in 76 countries (2022)[1]. This suggests that this compound's efficacy against contemporary isolates of Enterobacterales would likely be compromised.

Historically, this compound showed good activity against many Enterobacterales and some anaerobic bacteria like Bacteroides fragilis.[2] Its activity against Pseudomonas aeruginosa was moderate, and it was less active against Gram-positive cocci compared to first-generation cephalosporins.[2] In the current era, the widespread dissemination of ESBLs, AmpC β-lactamases, and carbapenemases in Gram-negative bacteria presents a formidable challenge to older β-lactam antibiotics. While this compound was noted for its relative stability against some β-lactamases of its time, it is not expected to be stable against the array of modern enzymes.[2]

Experimental Protocols

The determination of in-vitro antimicrobial activity is conducted following standardized procedures, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing (AST)

1. Isolate Preparation:

  • A pure culture of the clinical isolate is grown on an appropriate agar medium.

  • A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Broth Microdilution Method (for MIC determination):

  • Serial twofold dilutions of the antimicrobial agent are prepared in a multi-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with the standardized bacterial suspension.

  • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • The plates are incubated at 35°C ± 2°C for 16-24 hours.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

3. Disk Diffusion Method:

  • A sterile swab is dipped into the standardized inoculum and used to evenly inoculate the surface of a Mueller-Hinton agar plate.

  • Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.

  • The plate is incubated at 35°C ± 2°C for 16-24 hours.

  • The diameter of the zone of growth inhibition around each disk is measured in millimeters.

  • The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI-defined breakpoints.

Visualizing Mechanisms and Workflows

To better understand the underlying principles of this compound's action and the process of its evaluation, the following diagrams are provided.

Mechanism of Action of Beta-Lactam Antibiotics Beta-Lactam Antibiotic (e.g., this compound) Beta-Lactam Antibiotic (e.g., this compound) Bacterial Cell Bacterial Cell Beta-Lactam Antibiotic (e.g., this compound)->Bacterial Cell Enters Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Beta-Lactam Antibiotic (e.g., this compound)->Penicillin-Binding Proteins (PBPs) Binds to and Inhibits Bacterial Cell->Penicillin-Binding Proteins (PBPs) Contains Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Loss Cell Wall Integrity Loss Penicillin-Binding Proteins (PBPs)->Cell Wall Integrity Loss Inhibition leads to Peptidoglycan Synthesis->Cell Wall Integrity Loss Leads to Cell Lysis Cell Lysis Cell Wall Integrity Loss->Cell Lysis

Caption: Mechanism of action of beta-lactam antibiotics like this compound.

Antimicrobial Susceptibility Testing (AST) Workflow Clinical Sample Clinical Sample Isolate and Purify Bacterial Colony Isolate and Purify Bacterial Colony Clinical Sample->Isolate and Purify Bacterial Colony Prepare Standardized Inoculum (0.5 McFarland) Prepare Standardized Inoculum (0.5 McFarland) Isolate and Purify Bacterial Colony->Prepare Standardized Inoculum (0.5 McFarland) Inoculate Test Medium Inoculate Test Medium Prepare Standardized Inoculum (0.5 McFarland)->Inoculate Test Medium Introduce Antimicrobial Agent (Disk or Dilution) Introduce Antimicrobial Agent (Disk or Dilution) Inoculate Test Medium->Introduce Antimicrobial Agent (Disk or Dilution) Incubate (35°C, 16-24h) Incubate (35°C, 16-24h) Introduce Antimicrobial Agent (Disk or Dilution)->Incubate (35°C, 16-24h) Measure Results (Zone Diameter or MIC) Measure Results (Zone Diameter or MIC) Incubate (35°C, 16-24h)->Measure Results (Zone Diameter or MIC) Interpret Results (S/I/R) Interpret Results (S/I/R) Measure Results (Zone Diameter or MIC)->Interpret Results (S/I/R)

Caption: A simplified workflow for antimicrobial susceptibility testing.

Conclusion

While this compound was a potent antibiotic in its time, the dramatic rise in antimicrobial resistance, particularly among Gram-negative bacteria, necessitates a re-evaluation of its potential role in modern therapeutics. The historical data suggests a spectrum of activity that, while broad, would likely be significantly compromised by contemporary resistance mechanisms such as ESBLs. There is a clear need for new studies to determine the in-vitro activity of this compound against a diverse panel of recent clinical isolates. Such data would be invaluable for assessing whether this compound, or its structural analogs, could be repurposed or modified to address the urgent threat of multidrug-resistant infections. Until then, its clinical utility in treating infections caused by contemporary isolates remains uncertain, and reliance on current, routinely tested antimicrobial agents is advised.

References

A Comparative Analysis of Moxalactam: Efficacy, Safety, and In Vitro Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and comparative analysis of Moxalactam, a third-generation cephalosporin antibiotic. By examining key performance indicators from clinical and in vitro studies, this document aims to offer an objective comparison with other β-lactam antibiotics, supported by experimental data and detailed methodologies.

Comparative Clinical Efficacy and Safety

This compound has been evaluated in numerous clinical trials, demonstrating efficacy against a wide range of infections. The following tables summarize the clinical and bacteriological cure rates, as well as the incidence of adverse events, from comparative studies.

Table 1: Clinical and Bacteriological Efficacy of this compound in Serious Surgical Infections

OutcomeThis compoundCefoxitinp-value
Clinical Cure Rate 79% (26/33)88% (29/33)Not Significant[1][2]
Bacteriological Cure Rate Data not specified in abstractData not specified in abstract-

Data from a randomized prospective study comparing this compound and Cefoxitin in patients with serious surgical infections, including intraabdominal sepsis. The difference in cure rates was not statistically significant.[1][2]

Table 2: Efficacy of this compound in Obstetric and Gynecologic Infections

OutcomeThis compoundCefotetanp-value
Clinical Response Rate 97% (33/34)96% (67/70)Not Significant[3]
Bacteriological Response Rate 96% (23/24)96% (196/205)Not Significant[3]

Data from a multicenter clinical trial comparing this compound with Cefotetan in hospitalized patients with obstetric and gynecologic infections.[3]

Table 3: Efficacy and Adverse Events of this compound versus Cefazolin in Acute Urinary Tract Infections

OutcomeThis compoundCefazolinp-value
Recurrent Infection (Uncomplicated) 9.1%10%Not Significant[1][4]
Recurrent Infection (Complicated) 43%42%Not Significant[1][4]
Reversible Hepatic Enzyme Elevation 36%Not Reported-
Streptococcus faecalis Superinfections 12.2%Not Reported-

Data from a randomized comparative study in adult patients with acute urinary tract infections. While efficacy was similar, this compound was associated with a higher incidence of certain side effects.[1][4]

Table 4: Adverse Reactions Associated with this compound

Adverse ReactionIncidence
Hypersensitivity2.9%
Gastrointestinal Effects2.1%
HypoprothrombinemiaOccurred in 25 of 3,558 patients
Alcohol IntoleranceObserved in 4 of 3,558 patients

Data from a clinical summary of efficacy and safety in 3,558 patients.

In Vitro Activity of this compound

The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and comparator antibiotics against key bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5][6]

Table 5: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other β-Lactam Antibiotics

OrganismThis compoundCefamandoleCefoperazoneCefotaxime
Escherichia coli0.125>1280.250.125
Klebsiella pneumoniae0.125210.25
Proteus mirabilis0.12540.50.125
Proteus morganii0.1256410.25
Proteus rettgeri0.25>12881
Pseudomonas aeruginosa8>1281632
Salmonella typhi<0.0630.5Not ReportedNot Reported
Staphylococcus aureus80.548
Streptococcus pneumoniae820.25-1Not Reported

MIC90 values represent the concentration required to inhibit 90% of the tested isolates. Data compiled from multiple in vitro studies.[5][7]

Experimental Protocols

Clinical Trial Methodology for Comparative Efficacy and Safety Studies

The data presented in Tables 1, 2, and 3 were derived from randomized, controlled clinical trials. The general methodology for these types of studies is as follows:

  • Patient Population: Patients with a clinical diagnosis of a specific infection (e.g., surgical site infection, urinary tract infection, obstetric/gynecologic infection) were enrolled. Inclusion and exclusion criteria were established to ensure a homogenous study population and to minimize confounding factors.[8][9][10][11][12]

  • Randomization: Patients were randomly assigned to receive either this compound or the comparator antibiotic. This process helps to eliminate bias in treatment assignment.

  • Dosing Regimen: Standardized dosing regimens for this compound and the comparator antibiotic were administered intravenously or intramuscularly for a specified duration. For example, in the urinary tract infection study, this compound was administered at 500 mg and cefazolin at 1 g, both every 12 hours.[1][4]

  • Clinical and Bacteriological Assessment: Clinical response was assessed based on the resolution of signs and symptoms of infection. Bacteriological response was determined by the eradication of the causative pathogen from follow-up cultures.

  • Safety Monitoring: Patients were monitored for the development of adverse events, which were graded for severity and causality.

In Vitro Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) data in Table 5 were primarily generated using the broth microdilution method. This is a standardized laboratory procedure to determine the in vitro susceptibility of bacteria to antimicrobial agents.[13][14][15][16][17]

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action and Resistance

The following diagrams illustrate the mechanism of action of β-lactam antibiotics like this compound and the primary mechanisms by which bacteria develop resistance.

cluster_action Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

cluster_resistance Mechanisms of Beta-Lactam Resistance BetaLactamase β-Lactamase Production Moxalactam_Inactivation Inactive this compound BetaLactamase->Moxalactam_Inactivation Hydrolyzes This compound PBP_Alteration Alteration of PBPs Reduced_Binding This compound cannot bind to target PBP_Alteration->Reduced_Binding Decreases binding affinity Efflux Efflux Pumps Moxalactam_Export Low intracellular This compound conc. Efflux->Moxalactam_Export Actively removes This compound Porin_Loss Reduced Porin Expression Reduced_Uptake Low intracellular This compound conc. Porin_Loss->Reduced_Uptake Decreases entry of this compound

References

Establishing Interpretive Standards for Moxalactam Disk Diffusion Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance Data

The interpretive standards for Moxalactam disk diffusion assays are based on the correlation between the diameter of the zone of inhibition and the Minimal Inhibitory Concentration (MIC) of the antibiotic. The following table summarizes the tentative interpretive criteria for a 30-µg this compound disk as proposed by Barry et al. (1980).

Interpretive CategoryZone Diameter (mm)Corresponding MIC (µg/mL)
Susceptible (S)≥ 23≤ 8
Intermediate (I)15 - 2216 or 32
Resistant (R)≤ 14≥ 64

Data sourced from Barry et al. (1980). Tentative interpretive standards for disk susceptibility tests with this compound (LY127935). Antimicrobial Agents and Chemotherapy, 18(5), 716–721.

Experimental Protocol: this compound Disk Diffusion Assay (Kirby-Bauer Method)

This protocol is a synthesized methodology based on standardized disk diffusion testing procedures.

1. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test organism from a non-selective agar plate.

  • Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2 to 6 hours.

  • Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

2. Inoculation of the Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking pattern two more times to ensure a confluent lawn of growth.

  • Allow the plate to dry for 3 to 5 minutes with the lid slightly ajar.

3. Application of this compound Disks:

  • Aseptically apply a 30-µg this compound disk to the surface of the inoculated agar plate.

  • Gently press the disk with sterile forceps to ensure complete contact with the agar.

  • If multiple antibiotics are being tested on the same plate, ensure disks are spaced at least 24 mm apart from center to center.

4. Incubation:

  • Invert the plates and place them in an incubator at 35 ± 2°C for 16 to 18 hours.

5. Measurement and Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

  • Interpret the results based on the zone diameter breakpoints provided in the table above.

Visualizing the Workflow and Interpretation

To further clarify the experimental process and the logic of interpretation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum->Plate_Inoculation 15 min max Disk_Application Apply 30µg this compound Disk Plate_Inoculation->Disk_Application Incubation Incubate at 35°C for 16-18 hours Disk_Application->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpretation Interpret Result Measure_Zone->Interpretation

Caption: Experimental workflow for this compound disk diffusion assay.

Interpretation_Logic cluster_pathways Start Zone Diameter (mm) Resistant Resistant Start->Resistant ≤ 14 Intermediate Intermediate Start->Intermediate 15 - 22 Susceptible Susceptible Start->Susceptible ≥ 23

Caption: Logic for interpreting this compound disk diffusion results.

Safety Operating Guide

Navigating the Safe Disposal of Moxalactam in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Moxalactam, a β-lactam antibiotic, is a critical component of laboratory safety and environmental stewardship. As a substance that can cause allergic skin reactions and respiratory sensitization, and contribute to environmental antibiotic resistance, its waste must be managed with stringent protocols.[1][2][3] Adherence to institutional and regulatory guidelines is paramount to ensure the safety of personnel and the protection of the ecosystem.

Stock antibiotic solutions are considered hazardous chemical waste and should not be deactivated by autoclaving.[4] All waste, including pure compounds, concentrated solutions, and contaminated labware, must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5] It is forbidden to discharge this compound waste into drains or sewer systems.[2][5][6]

Essential Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the necessary safety protocols. The following table summarizes key precautionary measures derived from safety data sheets (SDS).

Precaution CategoryGuidelineCitation
Personal Protective Equipment (PPE) Wear protective gloves, and appropriate eye and face protection.[1][5][7]
Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation or when handling powder, wear suitable respiratory protection.[1][5][7]
General Handling Avoid breathing in dust, fumes, gas, mist, vapors, or spray. Prevent contact with skin and eyes.[1][5][7]
Hygiene Practices Contaminated work clothing should not be permitted outside of the work area. Wash hands and any exposed skin thoroughly after handling.[1][5]
Accidental Spills Absorb spills with an inert, non-combustible material (e.g., sand, diatomite). Collect the material into a suitable, closed, and labeled container for disposal.[5][7]

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound depends on its form and concentration. The primary and universally accepted method is to treat it as hazardous chemical waste. For certain dilute aqueous waste streams, chemical inactivation may be a permissible pre-treatment step, but only if explicitly allowed by your institution's Environmental Health & Safety (EHS) department.

Procedure 1: Direct Disposal of this compound Waste (Primary Method)

This procedure applies to this compound powder, concentrated stock solutions, unused media containing this compound, and heavily contaminated materials (e.g., pipette tips, tubes, gloves).

  • Segregate Waste: Clearly identify and separate all this compound-containing waste from the general laboratory waste stream. It must be classified as hazardous chemical waste.[1]

  • Containment: Place the waste into a dedicated, robust, and leak-proof container that is compatible with the chemical. Ensure the container is sealed tightly.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly state "this compound" and include any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Collection and Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Never pour this waste down the drain.[2]

Procedure 2: Chemical Inactivation of Dilute Aqueous this compound Solutions

This protocol is a potential pre-treatment for dilute solutions, such as buffer rinsate. It is designed to hydrolyze the β-lactam ring, rendering the antibiotic inactive.[8][9]

Disclaimer: This procedure must be approved by your institution's EHS office. The final neutralized solution may still be classified as hazardous waste and require collection.

Experimental Protocol: β-Lactam Ring Hydrolysis

  • Objective: To chemically degrade the active β-lactam structure in this compound using base-catalyzed hydrolysis.

  • Materials:

    • Dilute this compound solution

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • pH meter or pH indicator strips

    • Appropriate PPE (lab coat, gloves, eye protection)

    • Stir plate and stir bar

  • Methodology:

    • Perform all steps within a certified chemical fume hood.

    • Place the container with the dilute this compound solution on a stir plate and add a stir bar.

    • Slowly add 1 M NaOH to the solution while stirring. Monitor the pH continuously. Continue adding base until the pH is stable at ≥ 12.

    • Allow the solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis of the β-lactam ring.[8][10]

    • After the inactivation period, slowly neutralize the solution by adding 1 M HCl dropwise. Monitor the pH, aiming for a final neutral range (pH 6.0-8.0).

    • Disposal of Treated Solution: Consult your EHS department for the final disposal method. Depending on institutional policy, it may be permissible for drain disposal or require collection as hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory environment.

cluster_form Assess Waste Form & Concentration cluster_direct Primary Disposal Pathway cluster_inactive Pre-Treatment Pathway (EHS Approval Required) start This compound Waste Generated form_decision Pure/Concentrated Waste or Dilute Aqueous Solution? start->form_decision segregate Segregate as Hazardous Chemical Waste form_decision->segregate Pure / Concentrated consult_ehs Consult Institutional EHS Policy form_decision->consult_ehs Dilute Aqueous contain Contain in Sealed & Labeled Waste Bottle segregate->contain store Store in Designated Secondary Containment contain->store collect Arrange Pickup by Certified Waste Contractor store->collect ehs_decision Chemical Inactivation Permitted? consult_ehs->ehs_decision ehs_decision->segregate No hydrolysis Perform NaOH Hydrolysis (pH ≥ 12) ehs_decision->hydrolysis Yes neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize dispose_treated Dispose of Treated Solution per EHS Guidance neutralize->dispose_treated

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Moxalactam

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